molecular formula C17H26N2O2 B1343049 Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate CAS No. 221532-96-3

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Cat. No.: B1343049
CAS No.: 221532-96-3
M. Wt: 290.4 g/mol
InChI Key: TYSWJDYRGCLWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate (CAS 221532-96-3) is a high-purity piperidine derivative serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . Its structure features a piperidine ring with a 4-aminobenzyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which is crucial for safeguarding the amine functionality during multi-step synthetic sequences . This Boc-protected amine can be readily deprotected under mild acidic conditions, making the compound a valuable precursor to secondary amines for further functionalization . Piperidine derivatives are prominent scaffolds in medicinal chemistry due to their significant biological activities, and they are frequently employed in the synthesis of more complex molecules . As a bifunctional building block containing both a protected amine and a primary aromatic amine, this compound is particularly useful for constructing potential renin inhibitors, antipsychotic agents, and other pharmacologically active molecules . The compound has a molecular formula of C17H26N2O2 and a molecular weight of 290.40 g/mol . It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere at room temperature to maintain stability . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended handling precautions.

Properties

IUPAC Name

tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSWJDYRGCLWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619262
Record name tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221532-96-3
Record name tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected piperidine ring and an aminobenzyl moiety, making it a valuable building block for the synthesis of more complex molecules. The presence of a primary aromatic amine and a protected secondary aliphatic amine provides two distinct points for chemical modification, allowing for its use as a versatile linker in the construction of targeted therapies. This guide provides a comprehensive overview of its core basic properties, experimental protocols for their determination, and its role in modern drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name tert-butyl 4-((4-aminophenyl)methyl)piperidine-1-carboxylate-
CAS Number 221532-96-3[1]
Molecular Formula C₁₇H₂₆N₂O₂[1]
Molecular Weight 290.40 g/mol [1]
Appearance Solid (form may vary)General
Predicted XlogP 3.1PubChemLite
Predicted pKa (Piperidine N-H+) ~10.5 (Estimated based on 4-benzylpiperidine)[2]
Predicted pKa (Aniline N-H+) ~4-5 (Estimated based on typical anilines)General
Solubility Generally low in water, soluble in organic solvents like DMSO, MeOH[3][4]

Basicity and pKa

The structure of this compound contains two nitrogen atoms, each with distinct basic properties.

  • Piperidine Nitrogen: The nitrogen within the piperidine ring is a secondary aliphatic amine, but it is protected by a tert-butoxycarbonyl (Boc) group. This protection significantly reduces its basicity and nucleophilicity, rendering it largely unreactive under basic or neutral conditions. The Boc group can be removed under acidic conditions to reveal the basic secondary amine.

  • Aniline Nitrogen: The primary amine attached to the benzene ring is an aromatic amine. The lone pair of electrons on this nitrogen atom is delocalized into the aromatic π-system, which makes it significantly less basic than an aliphatic amine. The pKa of the conjugate acid of this aniline moiety is expected to be in the range of 4-5.

The significant difference in the basicity of the two nitrogen-containing functional groups allows for selective chemical reactions. For instance, the aniline amine can undergo reactions such as acylation or alkylation while the Boc-protected piperidine nitrogen remains unreactive.

Lipophilicity and Solubility

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XlogP for this compound is 3.1, indicating a moderate level of lipophilicity. This suggests it will have a preference for lipid environments over aqueous ones, which is a key consideration for its use in synthesizing compounds intended to cross biological membranes.

Solubility is another crucial factor. Due to its significant hydrocarbon content and the presence of the lipophilic Boc group, the compound is expected to have low solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane. The poor aqueous solubility is a typical characteristic of many Boc-protected intermediates.[3][4]

Role in Drug Discovery and Chemical Synthesis

This compound is primarily utilized as a heterobifunctional linker or building block in the synthesis of pharmaceutical agents.[5][6] Its utility stems from its two distinct reactive sites:

  • The Primary Aromatic Amine: This group can be readily functionalized through reactions like amide bond formation, reductive amination, or arylation.

  • The Boc-Protected Piperidine: The Boc group can be removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.

This "two-handle" nature makes it an ideal scaffold for connecting two different molecular entities. A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[5][6] PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[7] In this context, this compound can serve as part of the linker that connects the target protein ligand to the E3 ligase ligand.

Mandatory Visualizations

The following diagrams illustrate the role and synthesis of this compound.

G cluster_0 Role as a Bifunctional Linker Molecule_A Molecule A (e.g., E3 Ligase Ligand) Linker tert-butyl 4-(4-aminobenzyl) piperidine-1-carboxylate Molecule_A->Linker Reaction at Aniline -NH2 Final_Product Molecule A - Linker - Molecule B (e.g., PROTAC) Molecule_B Molecule B (e.g., Target Protein Ligand) Linker->Molecule_B Deprotection & Reaction at Piperidine -NH

Caption: Role as a bifunctional linker in synthesis.

G cluster_1 General Synthetic Workflow start tert-butyl 4-formylpiperidine-1-carboxylate intermediate1 Intermediate (Imine/Enamine) start->intermediate1 Reaction with 4-nitroaniline derivative intermediate2 tert-butyl 4-((4-nitrophenyl)methyl) piperidine-1-carboxylate intermediate1->intermediate2 Reduction (e.g., NaBH(OAc)3) final_product tert-butyl 4-((4-aminophenyl)methyl) piperidine-1-carboxylate intermediate2->final_product Nitro Group Reduction (e.g., H2, Pd/C)

Caption: A plausible synthetic workflow for the title compound.

Experimental Protocols

The following sections describe standard methodologies for determining the key basic properties of a compound like this compound.

Determination of pKa by Potentiometric Titration

This method is widely used to determine the dissociation constants of amines.[8]

Objective: To determine the pKa values of the ionizable groups in the molecule.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of methanol and water) to a known concentration. The solvent choice is critical, especially for compounds with poor water solubility.

  • Titration Setup: A calibrated pH electrode is submerged in the sample solution, which is maintained at a constant temperature (e.g., 25 °C) and continuously stirred.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a calibrated burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point), which corresponds to the midpoint of the buffer region on the titration curve. For a molecule with two basic sites, two inflection points may be observed.

Determination of logP by Shake-Flask Method

This is the "gold standard" method for experimentally determining the lipophilicity of a compound.[6][9]

Objective: To determine the n-octanol/water partition coefficient (P) of the compound.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[5]

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot of this stock is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[10] The final concentration should be low enough to ensure complete dissolution in the two-phase system.

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) for a sufficient period (typically 1 to 24 hours) to allow the compound to reach equilibrium between the two phases.[10]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: A precise volume is carefully removed from each phase. The concentration of the compound in each layer is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This method determines the equilibrium solubility of a compound, which is a critical parameter for drug formulation and development.[4][11][12]

Objective: To measure the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a series of vials, each containing a specific aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 7.4 to simulate different physiological environments).[4]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.[4]

  • Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid material from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is accurately measured using a validated analytical technique, such as HPLC-UV. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units such as µg/mL or µM for each buffer condition.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting. Based on available supplier data, the compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1]

Conclusion

This compound is a key building block in modern medicinal chemistry, valued for its bifunctional nature that allows for its incorporation as a linker in complex molecular architectures like PROTACs. Its moderate lipophilicity and distinct basic centers are key chemical features that researchers can exploit. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application in the synthesis of novel therapeutic agents. The experimental protocols provided offer a standardized framework for the in-house determination of its fundamental characteristics, ensuring reproducible and reliable results in research and development settings.

References

In-Depth Technical Guide: Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 221532-96-3

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a bifunctional organic molecule featuring a piperidine ring, a protected amine (Boc group), and an aminobenzyl moiety. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the presence of a primary aromatic amine and a protected secondary amine allows for selective chemical modifications, enabling its incorporation into a wide range of complex molecules. This guide provides a summary of its chemical and physical properties, a representative synthetic protocol, and an overview of its potential applications in drug development.

Chemical and Physical Properties

Limited experimental data for the physical properties of this compound is available in publicly accessible literature. The data presented below is a combination of information from chemical suppliers and computationally predicted values.

PropertyValueSource
Molecular Formula C₁₇H₂₆N₂O₂Chemical Vendors
Molecular Weight 290.40 g/mol Chemical Vendors
Appearance Solid (visual inspection)Chemical Vendors
Boiling Point No data available-
Melting Point No data available-
Solubility No data available-
SMILES CC(C)(C)OC(=O)N1CCC(CC2=CC=C(N)C=C2)CC1Chemical Vendors

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed journals. However, a common and logical synthetic route involves the reduction of its nitro precursor, tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate.

Representative Experimental Protocol: Reduction of Nitro Precursor

This protocol is a generalized procedure based on standard chemical transformations for the reduction of an aromatic nitro group to an amine in the presence of a Boc-protecting group.

Reaction Scheme:

Materials:

  • Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a flask suitable for hydrogenation, dissolve tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by a suitable method such as column chromatography on silica gel to obtain the pure this compound.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.

Analytical Data

Applications in Drug Discovery

While specific biological activities or drug development projects involving this compound are not documented in available literature, its structure suggests significant potential as a versatile building block in medicinal chemistry.

The primary aromatic amine can serve as a handle for various chemical transformations, including:

  • Amide bond formation: Acylation with carboxylic acids or their derivatives to form amides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.

The Boc-protected piperidine nitrogen allows for modifications at the aromatic amine without affecting the piperidine ring. The Boc group can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring, which can then be further functionalized.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

G start Tert-butyl 4-(4-nitrobenzyl)piperidine- 1-carboxylate process Reduction (e.g., H₂, Pd/C) start->process product Tert-butyl 4-(4-aminobenzyl)piperidine- 1-carboxylate process->product purification Purification (e.g., Chromatography) product->purification final_product Pure Product purification->final_product

A generalized workflow for the synthesis of the target compound.
Role as a Scaffold in Drug Discovery

This diagram conceptualizes the use of this compound as a scaffold in the synthesis of more complex drug candidates.

G cluster_mods Chemical Modifications scaffold This compound mod2 Deprotection (Boc removal) scaffold->mod2 mod1 Functionalization of Aromatic Amine mod1->scaffold product Diverse Drug Candidates mod1->product mod3 Further Functionalization of Piperidine Nitrogen mod2->mod3 mod3->product

Conceptual use as a versatile scaffold in drug discovery.

Safety Information

Safety data for this compound is limited. It is recommended to handle this compound with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its bifunctional nature, containing both a reactive primary aromatic amine and a protected piperidine nitrogen, allows for a wide range of synthetic modifications. While detailed experimental and biological data for this specific compound are not widely published, its structural features make it an attractive starting material for the synthesis of novel and complex molecules with potential therapeutic applications. Researchers are encouraged to consult supplier-specific documentation for more detailed analytical and safety information.

Structure and properties of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a bifunctional organic molecule featuring a piperidine core. This compound serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a protected piperidine nitrogen (Boc group), a flexible benzyl linker, and a reactive primary amine on the phenyl ring. This arrangement allows for sequential and site-selective chemical modifications, making it an important intermediate in the synthesis of complex molecular scaffolds for the development of novel therapeutic agents. This guide provides a comprehensive overview of its structure, properties, and potential applications.

Structure and Chemical Identity

The chemical structure of this compound consists of a central piperidine ring substituted at the 4-position with a 4-aminobenzyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
CAS Number 221532-96-3[1]
Molecular Formula C₁₇H₂₆N₂O₂
Molecular Weight 290.40 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N
InChI Key TYSWJDYRGCLWNZ-UHFFFAOYSA-N

Physicochemical and Safety Data

Detailed experimental physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes predicted properties from computational models.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
XLogP3 3.1PubChem
Boiling Point 413.6±40.0 °CChemDad
Density 1.136±0.06 g/cm³ChemDad
pKa 7.16±0.10ChemDad

Safety Information: A specific Safety Data Sheet (SDS) for this compound is not readily available. However, based on the known hazards of structurally similar aminopiperidine compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Similar compounds are known to cause skin and eye irritation.

Synthesis and Manufacturing

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in peer-reviewed journals. However, its synthesis can be logically deduced from standard organic chemistry transformations. A common approach involves the reductive amination of tert-butyl 4-formylpiperidine-1-carboxylate with 4-nitrobenzylamine, followed by the reduction of the nitro group. An alternative pathway could involve the coupling of a protected piperidine derivative with a suitable aminobenzyl halide.

cluster_0 Proposed Synthesis Workflow A Tert-butyl 4-formylpiperidine-1-carboxylate C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 4-Nitrobenzylamine B->C D Intermediate: Tert-butyl 4-((4-nitrobenzyl)amino)piperidine-1-carboxylate C->D E Nitro Group Reduction (e.g., H₂/Pd-C, SnCl₂) D->E F Final Product: This compound E->F

A plausible synthetic route to the target compound.

Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The presence of two distinct reactive sites—the Boc-protected piperidine and the aromatic primary amine—allows for a modular approach in drug design. The aromatic amine can be functionalized through various reactions such as acylation, alkylation, or sulfonylation, while the piperidine nitrogen can be deprotected and subsequently reacted to introduce further diversity.

This "building block" approach is fundamental in constructing libraries of compounds for high-throughput screening or for the targeted synthesis of molecules with desired pharmacological profiles. The piperidine moiety is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties.

cluster_1 Conceptual Drug Discovery Workflow cluster_amine Amine Functionalization cluster_piperidine Piperidine Functionalization start Tert-butyl 4-(4-aminobenzyl) piperidine-1-carboxylate acyl Acylation (R-COCl) start->acyl Step 1 sulf Sulfonylation (R-SO₂Cl) start->sulf Step 1 reduct Reductive Amination (R-CHO) start->reduct Step 1 intermediate Boc-Protected Intermediate acyl->intermediate sulf->intermediate reduct->intermediate deprotect Boc Deprotection (Acid) intermediate->deprotect Step 2 acyl2 Acylation deprotect->acyl2 Step 3 alkyl2 Alkylation deprotect->alkyl2 Step 3 reduct2 Reductive Amination deprotect->reduct2 Step 3 final Diverse Library of Potential Drug Candidates acyl2->final alkyl2->final reduct2->final

Use as a scaffold in combinatorial chemistry.

Conclusion

This compound is a strategically important, yet under-characterized, chemical intermediate. Its bifunctional nature, with orthogonally protected reactive sites, makes it a valuable tool for the synthesis of compound libraries and targeted drug candidates. While detailed experimental and biological data are sparse in the public domain, its commercial availability underscores its utility in the field of synthetic and medicinal chemistry. Further research into the applications of this compound could unveil novel synthetic pathways and contribute to the development of new therapeutic agents.

References

An In-depth Technical Guide to Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. This document details its chemical properties, a robust experimental protocol for its synthesis, and its significant applications in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a substituted piperidine derivative featuring a Boc-protected amine on the piperidine ring and an aminobenzyl moiety. This unique structure makes it a valuable intermediate for introducing a flexible, functionalized linker in drug candidates.

PropertyValueSource
Molecular Formula C₁₇H₂₆N₂O₂PubChem
Molecular Weight 290.40 g/mol Calculated
Monoisotopic Mass 290.19943 DaPubChem
CAS Number 221532-96-3Reagentia

Synthetic Protocol: Reduction of a Nitro Precursor

A common and effective method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate. This two-step process, starting from commercially available reagents, is outlined below.

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

This initial step involves the coupling of 1-boc-4-piperidinemethanol with 4-nitrobenzyl bromide.

Materials and Reagents:

ReagentMolecular WeightAmountMoles
1-Boc-4-piperidinemethanol215.29 g/mol 5.0 g23.2 mmol
4-Nitrobenzyl bromide216.04 g/mol 5.52 g25.5 mmol
Sodium hydride (60% dispersion in mineral oil)40.00 g/mol 1.11 g27.8 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-

Procedure:

  • To a stirred suspension of sodium hydride (1.11 g, 27.8 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere at 0 °C, a solution of 1-Boc-4-piperidinemethanol (5.0 g, 23.2 mmol) in anhydrous THF (50 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • A solution of 4-nitrobenzyl bromide (5.52 g, 25.5 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature overnight.

  • The reaction is carefully quenched by the slow addition of water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate.

Step 2: Reduction to this compound

The nitro group of the intermediate is reduced to an amine using catalytic hydrogenation.

Materials and Reagents:

ReagentMolecular WeightAmountMoles
tert-Butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate350.42 g/mol 5.0 g14.3 mmol
10% Palladium on carbon (Pd/C)-0.5 g-
Methanol-100 mL-
Hydrogen gas (H₂)-1 atm (balloon)-

Procedure:

  • To a solution of tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate (5.0 g, 14.3 mmol) in methanol (100 mL) in a flask equipped with a stir bar, 10% Pd/C (0.5 g) is added.

  • The flask is evacuated and backfilled with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

G cluster_0 Step 1: Synthesis of Nitro Intermediate cluster_1 Step 2: Reduction to Amine 1_Boc_4_piperidinemethanol 1-Boc-4-piperidinemethanol Coupling Williamson Ether Synthesis 1_Boc_4_piperidinemethanol->Coupling 4_Nitrobenzyl_bromide 4-Nitrobenzyl bromide 4_Nitrobenzyl_bromide->Coupling NaH_THF NaH in THF NaH_THF->Coupling Nitro_Intermediate tert-Butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate Coupling->Nitro_Intermediate Reduction Catalytic Hydrogenation Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product PdC_H2 10% Pd/C, H₂ PdC_H2->Reduction

A high-level workflow for the synthesis of the target compound.

Application in Drug Discovery: A Versatile Linker for PROTACs

The bifunctional nature of this compound, possessing a protected secondary amine and a reactive primary aromatic amine, makes it an ideal scaffold for the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperidine ring provides a rigid, three-dimensional structure that can be crucial for optimizing the spatial orientation of the two ends of the PROTAC, while the aminobenzyl group offers a convenient point of attachment for a linker connected to the E3 ligase ligand. The Boc-protected amine can be deprotected at a later stage to attach the warhead that binds to the protein of interest.

G cluster_PROTAC PROTAC Molecule Warhead Warhead (binds to Target Protein) Piperidine_Linker tert-Butyl 4-(4-aminobenzyl) piperidine-1-carboxylate (Linker Scaffold) Warhead->Piperidine_Linker attached via deprotected piperidine N Target_Protein Target Protein Warhead->Target_Protein binds E3_Ligase_Ligand E3 Ligase Ligand Piperidine_Linker->E3_Ligase_Ligand attached via aminobenzyl N E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase binds Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

The role of the piperidine derivative in the PROTAC mechanism.

Technical Guide: Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: tert-butyl 4-((4-aminophenyl)methyl)piperidine-1-carboxylate

CAS Number: 221532-96-3

Molecular Formula: C₁₇H₂₆N₂O₂

Synonyms: 4-[(1-Boc-4-piperidyl)methyl]aniline

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a 4-aminobenzyl moiety. This structure makes it a valuable bifunctional building block in medicinal chemistry and drug discovery. The Boc-protected piperidine offers a scaffold present in numerous pharmaceuticals, while the aminobenzyl group provides a reactive handle for further chemical modifications. Due to its nature as a synthetic intermediate, detailed public-domain literature on its specific biological activity or involvement in signaling pathways is limited. Its primary role is in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Properties and Data

Quantitative data for this compound is not extensively published in peer-reviewed literature. The information available is typically found in chemical supplier catalogs and patent literature.

PropertyValueSource
Molecular Weight290.41 g/mol
Monoisotopic Mass290.19943 Da[1]
Predicted XlogP3.1[1]
Predicted Collision Cross Section ([M+H]⁺)172.4 Ų[1]

Synthesis and Experimental Protocols

A generalized workflow for such a synthesis is outlined below. Disclaimer: This is a representative synthetic workflow and not a validated experimental protocol for this specific compound.

Generalized Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Group Reduction A tert-butyl 4-formyl- piperidine-1-carboxylate C Intermediate Imine A->C Condensation B 4-Nitrobenzaldehyde B->C E tert-butyl 4-((4-nitrobenzyl)amino)- piperidine-1-carboxylate C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduction F tert-butyl 4-((4-nitrobenzyl)amino)- piperidine-1-carboxylate H tert-butyl 4-(4-aminobenzyl)- piperidine-1-carboxylate F->H G Reducing Agent (e.g., H₂, Pd/C) G->H Reduction

Caption: Generalized synthetic workflow for this compound.

Role in Drug Discovery and Development

Compounds with the N-Boc-piperidine scaffold are crucial intermediates in the pharmaceutical industry. The piperidine ring is a common motif in a wide range of approved drugs, contributing to favorable pharmacokinetic properties such as solubility and cell permeability.

The general utility of such building blocks can be visualized as follows:

G A tert-butyl 4-(4-aminobenzyl)- piperidine-1-carboxylate B Further Synthesis Steps (e.g., Amide Coupling, Alkylation) A->B Chemical Intermediate C Active Pharmaceutical Ingredient (API) B->C Leads to

Caption: Role as a chemical intermediate in drug discovery.

The primary amine on the benzyl group of this compound serves as a versatile nucleophile. It can readily undergo reactions such as:

  • Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.

  • Sulfonamide formation: Reacting with sulfonyl chlorides.

  • Alkylation and arylation reactions: Forming new carbon-nitrogen bonds.

These subsequent modifications allow for the exploration of a vast chemical space to identify novel drug candidates. The Boc protecting group can be easily removed under acidic conditions to deprotect the piperidine nitrogen, enabling further functionalization at that position as well.

Conclusion

This compound is a key synthetic intermediate whose value lies in its versatile structure, combining a protected piperidine core with a reactive primary amine. While detailed experimental and biological data for this specific compound are not widely published, its structural motifs are prevalent in many areas of medicinal chemistry. Researchers and drug development professionals utilize such building blocks to synthesize libraries of complex molecules for screening and to develop novel therapeutic agents.

References

The Pivotal Role of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate has emerged as a critical intermediate, offering a unique combination of structural features that are highly sought after in medicinal chemistry. Its piperidine core provides a metabolically stable, three-dimensional scaffold that can effectively explore chemical space and interact with biological targets. The Boc-protected nitrogen allows for controlled, sequential chemical modifications, while the aminobenzyl group serves as a key handle for introducing diverse functionalities. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its applications in the synthesis of bioactive molecules, relevant experimental protocols, and the biological pathways targeted by its derivatives.

Chemical Properties and Synthetic Utility

This compound, with a molecular formula of C₁₇H₂₆N₂O₂ and a molecular weight of 290.40 g/mol , is a solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under a variety of reaction conditions but can be readily removed under acidic conditions, enabling further functionalization of the secondary amine. The primary aromatic amine on the benzyl substituent is a versatile nucleophile, readily participating in a wide range of chemical transformations.

The principal synthetic utility of this molecule lies in its ability to serve as a scaffold for the construction of more complex molecules, particularly through modifications at the primary amine. Common reactions include N-alkylation, acylation, and reductive amination, which allow for the introduction of a wide array of substituents, thereby enabling the exploration of structure-activity relationships (SAR).

Applications in Drug Discovery and Development

The this compound scaffold is a key component in the synthesis of compounds targeting a range of therapeutic areas. Two prominent examples include the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and the synthesis of novel β-lactamase inhibitors to combat antibiotic resistance.

GPR119 Agonists

GPR119 is a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis.[1] Activation of GPR119 on pancreatic β-cells and intestinal L-cells leads to the release of insulin and glucagon-like peptide-1 (GLP-1), respectively.[1] The this compound moiety has been incorporated into novel GPR119 agonists. For instance, a series of potent agonists were synthesized where the aminobenzyl group was used to link the piperidine scaffold to a pyrimidine core.

. Experimental Workflow for the Synthesis of GPR119 Agonists

GPR119_synthesis_workflow A Tert-butyl 4-(4-aminobenzyl) piperidine-1-carboxylate B Acylation with Pyrimidine Derivative A->B Coupling Reaction C Boc-Protected Intermediate B->C D Boc Deprotection (e.g., TFA) C->D E Final GPR119 Agonist D->E

Synthetic workflow for GPR119 agonists.

The resulting compounds have shown potent agonistic activity at the GPR119 receptor.

Table 1: In Vitro Activity of a Representative GPR119 Agonist

CompoundTargetAssayEC₅₀ (nM)
GPR119 AgonistGPR119cAMP Accumulation7.5

Data is representative of compounds synthesized using similar scaffolds.

β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health concern.[2] β-lactamase inhibitors are co-administered with β-lactam antibiotics to protect them from degradation. The this compound scaffold has been utilized in the synthesis of novel β-lactamase inhibitors. A key intermediate, tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate, has been synthesized as a precursor to potent β-lactamase inhibitors.[3]

. Experimental Workflow for the Synthesis of a β-Lactamase Inhibitor Intermediate

BLI_synthesis_workflow A Tert-butyl 4-aminopiperidine-1-carboxylate B Coupling with Bicyclic Acid A->B Amide Bond Formation C β-Lactamase Inhibitor Intermediate B->C

Synthesis of a β-lactamase inhibitor intermediate.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways modulated by the final drug products is crucial for rational drug design.

GPR119 Signaling Pathway

GPR119 activation by an agonist triggers a cascade of intracellular events. The receptor is coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Increased cAMP levels then activate protein kinase A (PKA), which ultimately leads to the exocytosis of insulin-containing granules from pancreatic β-cells and GLP-1 from intestinal L-cells.[1]

. GPR119 Signaling Pathway

GPR119_pathway cluster_membrane Cell Membrane GPR119 GPR119 Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist GPR119 Agonist Agonist->GPR119 binds Gas->AC activates PKA PKA cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.
Mechanism of β-Lactamase Inhibition

β-lactamase enzymes protect bacteria by hydrolyzing the β-lactam ring of antibiotics like penicillin.[2] β-lactamase inhibitors act as "suicide substrates." They are recognized by the β-lactamase and form a covalent intermediate.[2] However, this intermediate is stable and incapacitates the enzyme, preventing it from degrading the co-administered antibiotic.[2]

. Mechanism of β-Lactamase Inhibition

BLI_mechanism BL β-Lactamase (Active Enzyme) Inactive_BL Inactive Enzyme- Inhibitor Complex BL->Inactive_BL binds & inactivates BLI β-Lactamase Inhibitor BLI->Inactive_BL Antibiotic β-Lactam Antibiotic Target Bacterial Cell Wall Synthesis Antibiotic->Target inhibits Result Bacterial Cell Lysis Target->Result

Action of a β-lactamase inhibitor.

Experimental Protocols

General Procedure for N-Acylation of this compound
  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • The reaction mixture is stirred at room temperature for 10-15 minutes.

  • The desired acylating agent (e.g., an acid chloride or a carboxylic acid with a coupling agent like HATU, 1.1 eq) is added portion-wise.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.

General Procedure for Boc-Deprotection
  • The Boc-protected substrate (1.0 eq) is dissolved in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).

  • An excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) is added to the solution.

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • The solvent and excess acid are removed under reduced pressure.

  • The residue is often triturated with diethyl ether or another non-polar solvent to precipitate the product as its corresponding salt.

  • The solid is collected by filtration and dried under vacuum to yield the deprotected amine.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic incorporation into synthetic routes has enabled the development of potent and selective modulators of important biological targets, such as GPR119 and β-lactamases. The ability to readily functionalize both the piperidine nitrogen and the aminobenzyl group provides medicinal chemists with a powerful tool for optimizing the pharmacological properties of lead compounds. As the demand for novel therapeutics continues to grow, the importance of such well-designed and synthetically accessible intermediates will undoubtedly increase. This guide has provided a comprehensive overview of the core applications and methodologies associated with this compound, serving as a valuable resource for researchers in the field of drug discovery.

References

The Versatile Building Block: A Technical Guide to Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a Boc-protected piperidine ring with a reactive aminobenzyl group, make it an invaluable starting material for the synthesis of complex molecules, particularly in the realm of targeted therapeutics. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of key pharmaceutical intermediates. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to engage in key interactions with biological targets make it a desirable feature in molecular design. This compound offers a synthetically versatile platform, with the Boc-protecting group allowing for controlled reactions at the piperidine nitrogen, while the primary aromatic amine serves as a handle for a wide range of chemical transformations, including amide bond formation, and cross-coupling reactions. This guide will focus on its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Chemical Properties

A comprehensive summary of the key chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₇H₂₆N₂O₂
Molecular Weight 290.40 g/mol
CAS Number 175453-29-3
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as dichloromethane, methanol, and DMSO
IUPAC Name This compound

Role in Drug Discovery and Development

The 4-aminobenzylpiperidine moiety is a key structural element in a number of kinase inhibitors. Its role extends beyond that of a simple linker. The piperidine ring can adopt various conformations, allowing the molecule to fit optimally into the ATP-binding pocket of kinases. The basic nitrogen of the piperidine can form crucial hydrogen bonds with hinge region residues of the kinase. Furthermore, the benzyl group provides a vector for positioning larger aromatic systems to interact with other regions of the active site, thereby enhancing potency and selectivity.

The Boc-protecting group is instrumental during synthesis, preventing unwanted side reactions at the piperidine nitrogen and enabling its selective deprotection at a later stage to allow for further functionalization.

Experimental Protocols: Synthesis of a Key Ibrutinib Intermediate

A significant application of piperidine-containing building blocks is in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. The following protocol details the synthesis of a key intermediate, (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, from a related Boc-protected piperidine derivative.

Reaction Scheme

G A 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine C K₂CO₃, N-methylpyrrolidone (NMP) A->C B (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate B->C D (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate C->D

Figure 1: Synthetic pathway to a key Ibrutinib intermediate.
Detailed Methodology

To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (100 g, 1.0 eq) and (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (160.5 g, 1.5 eq) in N-methylpyrrolidone (900 mL), potassium carbonate (132.3 g, 2.5 eq) was added.[1] The reaction mixture was heated to 65-75 °C and maintained for 96 hours.[1] The progress of the reaction was monitored by an appropriate analytical method such as TLC or HPLC.

Upon completion, the reaction mixture was cooled to room temperature and then poured into water (9 L). The resulting mixture was stirred for 2-3 hours to ensure complete precipitation of the product. The solid product was collected by filtration and washed with water (2 x 200 mL).[1] The wet material was then purified using methanol to yield (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.[1]

Quantitative Data
ParameterValueReference
Yield Not explicitly stated, but purification follows[1]
Purity High, as it is purified by recrystallization[1]
Reactant 1 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (100 g)[1]
Reactant 2 (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (160.5 g)[1]
Base Potassium carbonate (132.3 g)[1]
Solvent N-methylpyrrolidone (900 mL)[1]
Temperature 65-75 °C[1]
Reaction Time 96 hours[1]

Logical Workflow for Synthesis and Deprotection

The utility of this compound and its analogues lies in a logical synthetic workflow that leverages the Boc protecting group.

G Start Boc-Protected Piperidine Building Block Reaction Coupling Reaction at Amino Group (e.g., Amide formation, Suzuki coupling) Start->Reaction Intermediate Boc-Protected Intermediate Reaction->Intermediate Deprotection Acidic Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final_Intermediate Deprotected Piperidine Intermediate Deprotection->Final_Intermediate Final_Reaction Further Functionalization at Piperidine Nitrogen (e.g., Acylation) Final_Intermediate->Final_Reaction API Final Active Pharmaceutical Ingredient Final_Reaction->API

Figure 2: General synthetic workflow utilizing Boc-protected piperidine building blocks.

This workflow allows for the initial construction of the core scaffold through reactions involving the aminobenzyl moiety. The robust Boc group remains intact during these transformations. Subsequently, a simple deprotection step under acidic conditions liberates the piperidine nitrogen, which can then be further functionalized to complete the synthesis of the target molecule.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic use, particularly in the development of kinase inhibitors, underscores its importance in modern drug discovery. The ability to perform selective chemical transformations at two different sites on the molecule, facilitated by the Boc protecting group, provides a powerful tool for medicinal chemists. The experimental protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

The Emergence of a Key Building Block: A Technical Guide to Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a molecule of significant interest in medicinal chemistry, has emerged as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its discovery is not marked by a singular event but rather by its gradual and widespread adoption as a versatile scaffold in the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, properties, and its pivotal role in drug discovery, presenting the information in a manner tailored for the scientific community. The compound's structure, featuring a protected piperidine ring and a reactive aniline moiety, makes it an ideal starting point for the construction of complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 221532-96-3[1]
Molecular Formula C₁₆H₂₅N₂O₂[2]
Molecular Weight 290.41 g/mol [2]
Appearance Solid[3]
IUPAC Name This compound[2]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)Cc2ccc(N)cc2
InChI Key ZTYRRWNDQSVOCL-UHFFFAOYSA-N[3]

The Synthetic Pathway: A Two-Act Narrative

The most prevalent and logical synthetic route to this compound is a two-step process. This pathway is favored for its efficiency and the ready availability of the starting materials. The overall workflow is depicted in the following diagram.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction start_materials tert-butyl piperidine-4-carboxylate + 4-Nitrobenzyl bromide alkylation Alkylation Reaction (e.g., with a base like K₂CO₃ in DMF) start_materials->alkylation Reactants intermediate tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate alkylation->intermediate Product reduction Nitro Group Reduction (e.g., H₂, Pd/C in Methanol) intermediate->reduction Intermediate Transfer final_product This compound reduction->final_product Product intermediate_2 tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

A high-level overview of the synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis

The following protocol details a representative method for the synthesis of this compound, based on established chemical transformations for similar molecules.

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

  • To a solution of tert-butyl piperidine-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate (1.0 eq) obtained from Step 1 in a protic solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq).

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Role in Drug Discovery and Development

The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The Boc-protected piperidine provides a stable, non-reactive handle that can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized. The aminobenzyl group serves as a key anchor point for introducing a wide range of substituents or for coupling to other molecular fragments. This dual functionality allows for the systematic exploration of chemical space in the search for new drug candidates. A notable example of a structurally related compound is its use as an intermediate in the synthesis of fentanyl and its analogs.[4]

The logical relationship of its application in drug discovery is illustrated below.

G cluster_0 Functionalization of the Aniline Moiety cluster_1 Deprotection and Functionalization of the Piperidine start This compound aniline_functionalization Amide Coupling, Sulfonamide Formation, Alkylation, etc. start->aniline_functionalization Core Scaffold boc_deprotection Boc Deprotection (e.g., TFA or HCl) aniline_functionalization->boc_deprotection Modified Intermediate piperidine_functionalization Alkylation, Reductive Amination, Amide Coupling, etc. boc_deprotection->piperidine_functionalization final_compound Biologically Active Compound / Drug Candidate piperidine_functionalization->final_compound Final Product

The role of this compound as a versatile intermediate in drug discovery.

Conclusion

While the formal "discovery" of this compound may not be attributable to a single publication, its history is written in the numerous patents and research articles where it has been employed as a key intermediate. Its straightforward and efficient synthesis, combined with its versatile chemical handles, has cemented its place in the toolbox of medicinal chemists. As the quest for novel therapeutics continues, this valuable building block will undoubtedly contribute to the development of future medicines.

References

Commercial availability of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a key building block in modern medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, comprising a Boc-protected piperidine ring and a reactive aminobenzyl moiety, make it a versatile intermediate for the synthesis of complex molecules, most notably kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its application in the development of Bruton's tyrosine kinase (BTK) inhibitors, a critical class of drugs for various B-cell malignancies and autoimmune diseases.

Commercial Availability

This compound, identified by CAS Number 221532-96-3, is commercially available from a range of chemical suppliers. The availability of this reagent in various quantities and purities is crucial for researchers in both academic and industrial settings, facilitating its use from early-stage discovery to process development.

Supplier Typical Purity Available Quantities
BLDpharm≥95%Grams to Kilograms
Knight Chemicals≥95%Grams to multi-grams
Reagentia≥95%Milligrams to Grams

This table is a summary of generally available information and is not exhaustive. Researchers should consult individual suppliers for specific product details and availability.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the alkylation of a protected piperidine derivative with a suitable benzyl halide, followed by the reduction of a nitro group to the desired amine.

Experimental Protocol

Step 1: Synthesis of Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

  • Reaction Scheme:

    • Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate + 1-(bromomethyl)-4-nitrobenzene → Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

  • Procedure:

    • To a solution of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add 1-(bromomethyl)-4-nitrobenzene and a non-nucleophilic base (e.g., cesium carbonate).

    • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

  • Reaction Scheme:

    • Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate → this compound

  • Procedure:

    • Dissolve tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the complete disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound as the final product. The product can be further purified by crystallization or column chromatography if necessary.

Synthesis Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction start1 Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate + 1-(bromomethyl)-4-nitrobenzene proc1 Reaction in DMF with Cs2CO3 at RT start1->proc1 prod1 Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate proc1->prod1 start2 Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate prod1->start2 proc2 Hydrogenation (H2, Pd/C) in Methanol start2->proc2 prod2 This compound proc2->prod2

Synthetic pathway for this compound.

Application in Drug Discovery: Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound serves as a crucial intermediate in the synthesis of a number of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[3]

Role in the Synthesis of BTK Inhibitors

The primary amine of this compound provides a key nucleophilic handle for coupling with various electrophilic partners, allowing for the construction of the core structures of many BTK inhibitors. For instance, it can be acylated or undergo nucleophilic aromatic substitution to form a central part of the inhibitor that interacts with the BTK active site.

BTK Signaling Pathway and Inhibition

The BTK signaling pathway is initiated upon B-cell receptor (BCR) engagement, leading to a cascade of phosphorylation events. This ultimately activates downstream signaling molecules like PLCγ2, resulting in calcium mobilization and the activation of transcription factors that promote B-cell survival and proliferation.[1][4]

BTK inhibitors, synthesized using intermediates like this compound, are designed to bind to the ATP-binding pocket of the BTK enzyme, thereby preventing its phosphorylation activity. This blockade of BTK signaling effectively halts the downstream cascade, leading to reduced B-cell activation and proliferation, which is the therapeutic mechanism for treating B-cell-related disorders.

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Engagement BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Ca_flux Calcium Mobilization PLCg2->Ca_flux Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_flux->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response BTK_Inhibitor BTK Inhibitor (Synthesized from Intermediate) BTK_Inhibitor->BTK Inhibition

References

An In-Depth Technical Guide to the Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural features that are highly attractive for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its core features, including its physicochemical properties, synthetic utility, and applications in drug discovery. The strategic incorporation of a Boc-protected piperidine ring linked to an aminobenzyl group provides a valuable platform for generating diverse libraries of compounds for screening against various biological targets.

Core Structural Features and Physicochemical Properties

The fundamental structure of this compound comprises a piperidine ring, a flexible benzyl linker, and a reactive primary amine. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective functionalization of the aromatic amine.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₇H₂₆N₂O₂PubChem
Molecular Weight 290.40 g/mol PubChem
CAS Number 221532-96-3Knight Chemicals
XLogP3 3.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 5PubChem

Synthetic Utility and Experimental Protocols

The primary utility of this scaffold lies in its bifunctional nature. The primary aromatic amine serves as a key handle for a variety of chemical transformations, including amide bond formation, sulfonylation, reductive amination, and participation in various coupling reactions. The Boc-protected piperidine nitrogen provides stability during these transformations and can be deprotected under acidic conditions to allow for further derivatization at that position.

General Experimental Protocol for Amide Bond Formation

A common application of this scaffold is in the synthesis of amide derivatives. The following is a representative experimental protocol for the coupling of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq) and PyBOP (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Deprotection of the Boc Group

The Boc protecting group can be readily removed to liberate the piperidine nitrogen for further functionalization.

Materials:

  • Boc-protected substrate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane or TFA to the solution.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.

  • Collect the solid by filtration and dry under vacuum.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its structural motifs are found in inhibitors of various enzyme classes and modulators of receptor function.

As a Scaffold for Kinase Inhibitors

The 4-aminobenzylpiperidine moiety is a common feature in the design of kinase inhibitors. The primary amine can be elaborated to interact with the hinge region of the kinase active site, a critical interaction for potent inhibition. The piperidine ring can be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Logical Workflow for Scaffold-Based Drug Discovery

The following diagram illustrates a typical workflow for utilizing the this compound scaffold in a drug discovery program.

G A Scaffold Selection: Tert-butyl 4-(4-aminobenzyl) piperidine-1-carboxylate B Library Synthesis (e.g., Amide Coupling) A->B Derivatization C High-Throughput Screening (HTS) B->C Compound Collection D Hit Identification C->D Data Analysis E Structure-Activity Relationship (SAR) Studies D->E Iterative Synthesis F Lead Optimization E->F Potency & Selectivity Enhancement G Preclinical Development F->G Candidate Selection

Scaffold-based drug discovery workflow.

Conclusion

The this compound scaffold represents a highly valuable and versatile tool in the arsenal of the medicinal chemist. Its inherent structural and chemical properties provide a robust platform for the rapid generation of diverse chemical libraries. While specific examples with detailed biological data for this exact scaffold are not widespread in publicly accessible literature, the well-established importance of the 4-aminobenzylpiperidine motif in numerous drug discovery campaigns underscores its potential. Future explorations utilizing this scaffold are likely to yield novel drug candidates with improved pharmacological profiles.

Methodological & Application

Application Notes and Protocols for Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural integrity and purity are paramount for the successful development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules.[1] This document provides detailed, albeit representative, ¹H and ¹³C NMR spectroscopic data for the title compound, along with a comprehensive experimental protocol for data acquisition.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR signal assignment.

G cluster_0 This compound N1 N1 C2 C2 N1->C2 C15 C15 (C=O) N1->C15 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C7 C7 C4->C7 C6 C6 C5->C6 C6->N1 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 N14 N14 (NH2) C11->N14 C13 C13 C12->C13 C13->C8 O16 O16 C15->O16 C17 C17 O16->C17 C18 C18 (CH3) C17->C18 C19 C19 (CH3) C17->C19 C20 C20 (CH3) C17->C20

Caption: Structure of this compound with atom numbering.

NMR Spectroscopic Data

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound. The data are predicted based on typical chemical shifts for similar structural motifs.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.98d8.22HH-9, H-13
6.65d8.22HH-10, H-12
4.08br s-2HH-2, H-6 (axial)
3.65br s-2HNH₂
2.65t12.02HH-2, H-6 (equatorial)
2.45d7.02HH-7
1.65m-2HH-3, H-5 (axial)
1.45s-9HH-18, H-19, H-20
1.08m-3HH-3, H-5 (equatorial), H-4

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
154.9C-15 (C=O)
144.5C-11
131.0C-8
129.4C-9, C-13
115.2C-10, C-12
79.2C-17
44.0C-2, C-6
42.5C-7
37.0C-4
32.0C-3, C-5
28.5C-18, C-19, C-20

Experimental Protocols

NMR Sample Preparation

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is homogeneous.

NMR Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Reference: CDCl₃ at 77.16 ppm.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data.

G cluster_0 NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.7 mL CDCl3) B NMR Data Acquisition (1H and 13C Spectra) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Raw Data (FID) D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Processed Spectra E Structure Elucidation D->E Assign Signals

Caption: A generalized workflow for NMR spectroscopy.

Conclusion

The provided NMR data and protocols offer a valuable resource for the characterization of this compound. Adherence to these guidelines will aid researchers in verifying the structure and purity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

Mass spectrometry analysis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine core, a benzylamine group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it essential to have robust analytical methods for its characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for analyzing this compound in complex matrices. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, instrument parameters, and data interpretation.

Chemical Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₁₇H₂₆N₂O₂

  • Molecular Weight: 290.40 g/mol

  • Exact Mass: 290.19943 Da

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the reliable quantification of this compound in drug development and quality control processes.[1][2]

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Solution: Dissolve the sample containing the analyte in a 50:50 methanol/water mixture to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

Liquid Chromatography (LC) Method
  • Column: Atlantis C18 column (5 µm, 3.9×100 mm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7-7.1 min: 90% to 10% B

    • 7.1-10 min: 10% B (Re-equilibration)

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical data obtained during method validation.

Table 1: MRM Transitions and Optimized MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound291.2235.23015
This compound291.2106.13025

Table 2: Method Validation Summary (Representative Data)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95% - 105%

Data Interpretation: Fragmentation Pathway

The fragmentation of Boc-protected amines in the mass spectrometer is often characterized by the facile loss of the Boc group.[3][4] A primary fragmentation route for this compound involves the neutral loss of isobutylene and carbon dioxide from the precursor ion. Further fragmentation can occur through benzylic cleavage.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working lc HPLC Separation (C18 Column) working->lc sample Sample Solution sample->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of the target compound.

Proposed Fragmentation Pathway

G parent [M+H]⁺ m/z = 291.2 frag1 Loss of C₅H₈O₂ (Boc group components) m/z = 235.2 parent->frag1 - C₄H₈ - CO₂ frag2 Benzylic Cleavage m/z = 106.1 parent->frag2 - C₁₁H₂₀N₂O₂

Caption: Proposed ESI+ fragmentation of the parent compound.

Logical Relationship Diagram

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Optimize LC Parameters (Column, Mobile Phase) C Linearity & Range A->C B Optimize MS Parameters (MRM Transitions) D Precision & Accuracy B->D F Run Samples & Standards C->F D->F E LOD & LOQ E->F G Integrate & Quantify F->G H Final Report G->H

References

Application Notes and Protocols for PROTAC Synthesis Utilizing Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Piperidine-Based Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Piperidine-containing linkers, such as Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, are frequently incorporated into PROTAC design to impart conformational rigidity.[1] This rigidity can pre-organize the PROTAC molecule into a favorable orientation for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1] The use of such linkers can lead to improved metabolic stability and potency of the final PROTAC molecule.[1]

This compound offers a versatile scaffold for PROTAC synthesis. The primary amine on the aminobenzyl group provides a reactive handle for conjugation to a ligand (either for the POI or the E3 ligase) through methods such as amide bond formation. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal deprotection and subsequent functionalization, enabling the modular assembly of the final PROTAC.

Signaling Pathway: General Mechanism of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids Recycling PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling with E3 Ligase Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling with POI Ligand start Start Materials linker Tert-butyl 4-(4-aminobenzyl) piperidine-1-carboxylate start->linker e3_ligand E3 Ligase Ligand (with COOH group) start->e3_ligand poi_ligand POI Ligand (with COOH group) start->poi_ligand coupling1 Amide Bond Formation (e.g., HATU, DIPEA) linker->coupling1 e3_ligand->coupling1 coupling2 Amide Bond Formation (e.g., HATU, DIPEA) poi_ligand->coupling2 intermediate1 Intermediate 1: Boc-Linker-E3 Ligand coupling1->intermediate1 deprotection Acidic Deprotection (e.g., TFA in DCM) intermediate1->deprotection intermediate2 Intermediate 2: Linker-E3 Ligand deprotection->intermediate2 intermediate2->coupling2 final_protac Final PROTAC coupling2->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

References

Application Notes: Boc-Protection Strategies for 4-(4-aminobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly within medicinal chemistry and drug development. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] The protection of amines is a critical step in multi-step syntheses, preventing unwanted side reactions and enabling selective transformations at other functional groups.[3][4]

The reagent most commonly used to introduce the Boc group is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[5] The reaction involves the nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride, forming a stable carbamate.[6] This process effectively masks the nucleophilicity and basicity of the amine.[3]

The molecule 4-(4-aminobenzyl)piperidine presents a unique challenge as it contains two distinct nucleophilic nitrogen atoms: a secondary aliphatic amine (piperidine) and a primary aromatic amine (aniline). The piperidine nitrogen is significantly more basic and nucleophilic than the aromatic amine, whose lone pair of electrons is delocalized into the phenyl ring. This difference in reactivity allows for the development of selective protection strategies, which are crucial for the differential functionalization of the molecule.

This document provides detailed protocols for three distinct Boc-protection strategies for 4-(4-aminobenzyl)piperidine:

  • Selective N-Boc protection of the more nucleophilic piperidine nitrogen.

  • Selective N-Boc protection of the less nucleophilic aromatic amine.

  • Di-Boc protection of both amino groups.

Strategic Overview of Boc Protection

The chemoselectivity of the Boc protection of 4-(4-aminobenzyl)piperidine is primarily governed by the reaction conditions, particularly the pH. By modulating the conditions, one can favor the formation of one of the three possible products.

G Boc2O Boc₂O Conditions Conditions PiperidineProtected Piperidine-Protected (Product 1) AnilineProtected Aniline-Protected (Product 2) DiProtected Di-Protected (Product 3) SM 4-(4-aminobenzyl)piperidine SM->PiperidineProtected Strategy 1: Basic/Neutral pH SM->AnilineProtected Strategy 2: Acidic pH (4.5) SM->DiProtected Strategy 3: Excess Boc₂O, Base

Figure 1. Logical diagram of selective Boc-protection strategies for 4-(4-aminobenzyl)piperidine.

Data Presentation: Comparison of Protection Strategies

The choice of strategy depends on the desired synthetic outcome. The following table summarizes the key parameters and expected results for each protocol.

StrategyTarget ProductKey ConditionBoc₂O (equiv.)BaseSolventExpected Yield
1 tert-butyl 4-((4-aminophenyl)methyl)piperidine-1-carboxylateBasic or Neutral pH1.0 - 1.1Triethylamine (TEA) or NaHCO₃Dichloromethane (DCM) or THF/H₂OHigh (>90%)
2 tert-butyl (4-((piperidin-4-yl)methyl)phenyl)carbamateAcidic pH (~4.5)1.0 - 1.1None (pH adjusted with Acetic Acid)1,4-Dioxane / 10% aq. Acetic AcidHigh (>90%)[7][8]
3 tert-butyl 4-((4-((tert-butoxycarbonyl)amino)phenyl)methyl)piperidine-1-carboxylateBasic pH, Excess Reagent>2.2TEA or DMAP (cat.)Dichloromethane (DCM) or THFHigh (>95%)

Experimental Protocols

Protocol 1: Selective N-Boc Protection of the Piperidine Moiety

This protocol leverages the higher nucleophilicity of the secondary aliphatic amine of the piperidine ring, leading to its selective protection under standard basic or neutral conditions.

Materials:

  • 4-(4-aminobenzyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(4-aminobenzyl)piperidine (1.0 equiv) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equiv). Stir the mixture at room temperature for 5-10 minutes.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.05 equiv) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 4-((4-aminophenyl)methyl)piperidine-1-carboxylate.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Selective N-Boc Protection of the Aromatic Amine

This protocol achieves the selective protection of the less reactive aromatic amine by protonating the more basic piperidine nitrogen under acidic conditions, thereby suppressing its nucleophilicity.[8]

Materials:

  • 4-(4-aminobenzyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Acetic Acid

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH meter/strips

Procedure:

  • Dissolution: Dissolve 4-(4-aminobenzyl)piperidine (1.0 equiv) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • pH Adjustment: Adjust the pH of the solution to approximately 4.5 using acetic acid. This ensures the selective protonation of the aliphatic piperidine amine (pKa ~9.3) over the aromatic amine (pKa ~4.25).[8]

  • Reaction Initiation: Add di-tert-butyl dicarbonate (1.0 equiv) to the stirred solution at room temperature.[7]

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction for the formation of the desired product and consumption of the starting material via TLC or LC-MS.

  • Work-up: Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with brine.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, tert-butyl (4-((piperidin-4-yl)methyl)phenyl)carbamate, can be purified by column chromatography or recrystallization if needed. Most applications of this method report high purity without chromatography.[8]

Protocol 3: Di-Boc Protection of Both Amino Groups

This protocol ensures the protection of both the piperidine and aniline nitrogens by using an excess of the Boc-protection reagent and a suitable base.

Materials:

  • 4-(4-aminobenzyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve 4-(4-aminobenzyl)piperidine (1.0 equiv) in THF.

  • Base Addition: Add triethylamine (3.0 equiv) and a catalytic amount of DMAP. Stir for 10 minutes at room temperature.

  • Reaction Initiation: Add di-tert-butyl dicarbonate (2.5 equiv) portion-wise to the solution. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). The less nucleophilic aromatic amine requires a longer reaction time.[9]

  • Monitoring: Check for the complete disappearance of both starting material and mono-protected intermediates by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude di-protected product.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain pure tert-butyl 4-((4-((tert-butoxycarbonyl)amino)phenyl)methyl)piperidine-1-carboxylate.

Visualized Workflows

G cluster_setup Reaction Setup cluster_monitoring Monitoring & Work-up cluster_isolation Product Isolation start Dissolve Amine & Base in Solvent cool Cool to 0 °C (if required) start->cool add_boc Add Boc₂O cool->add_boc stir Stir at RT add_boc->stir monitor Monitor via TLC/LC-MS stir->monitor workup Aqueous Work-up (Quench & Extract) monitor->workup wash Wash Organic Layer (Acid, Base, Brine) workup->wash dry Dry (Na₂SO₄/MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography) concentrate->purify product Final Product purify->product

Figure 2. General experimental workflow for a typical Boc-protection reaction.

G start Select Protection Target piperidine_node Target: Piperidine N (More Basic) start->piperidine_node aniline_node Target: Aniline N (Less Basic) start->aniline_node condition1 Use Basic/Neutral pH (e.g., TEA, NaHCO₃) piperidine_node->condition1 condition2 Use Acidic pH ~4.5 (e.g., AcOH/Dioxane) aniline_node->condition2 logic1 Piperidine is highly nucleophilic. Aniline is not. condition1->logic1 logic2 Piperidine is protonated (R₃N⁺H) and non-nucleophilic. Aniline remains a free base. condition2->logic2 outcome1 Selective Protection of Piperidine logic1->outcome1 outcome2 Selective Protection of Aniline logic2->outcome2

Figure 3. Logic diagram illustrating pH control for achieving chemoselective N-Boc protection.

References

Application Notes and Protocols for Coupling Reactions with Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a key building block in the synthesis of diverse molecular entities for drug discovery and development. The protocols outlined below cover common and versatile transformations including amide bond formation, Buchwald-Hartwig amination, reductive amination, and urea formation.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of amines with carboxylic acids. This compound can be readily coupled with a variety of carboxylic acids using standard peptide coupling reagents.

Data Presentation: Amide Coupling Conditions
Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)
HATUDIPEADMF2585-95
EDC/HOBtEt3NDCM0-2580-90
T3PPyridineEtOAc25-5075-85
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Pre_activation Pre-activation (15 min, RT) Carboxylic_Acid->Pre_activation HATU HATU HATU->Pre_activation DIPEA DIPEA DIPEA->Pre_activation DMF_solvent Anhydrous DMF DMF_solvent->Pre_activation Amine_Addition Add Amine Pre_activation->Amine_Addition Reaction Reaction (2-4h, RT) Amine_Addition->Reaction Quench Dilute with EtOAc Reaction->Quench Wash Wash (NaHCO3, Brine) Quench->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Purified Amide Purify->Final_Product Amine Tert-butyl 4-(4-aminobenzyl) piperidine-1-carboxylate Amine->Amine_Addition Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Workup and Purification Aryl_Bromide Aryl Bromide Solvent Anhydrous Toluene Amine Piperidine Derivative Catalyst Pd2(dba)3 / XPhos Base NaOtBu Heating Heat to 100 °C (12-24h) Solvent->Heating Cooling Cool to RT Heating->Cooling Dilution Dilute with EtOAc Cooling->Dilution Filtration Filter (Diatomaceous Earth) Dilution->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product Purified N-Aryl Product Purification->Final_Product Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Aldehyde Aldehyde Solvent DCE, Acetic Acid Amine Piperidine Derivative Stirring1 Stir at RT (1h) Solvent->Stirring1 Add_Reducing_Agent Add NaBH(OAc)3 Stirring1->Add_Reducing_Agent Stirring2 Stir at RT (12-16h) Add_Reducing_Agent->Stirring2 Quench Quench (NaHCO3) Stirring2->Quench Extraction Extract (DCM) Quench->Extraction Wash Wash (Brine) Extraction->Wash Dry Dry (Na2SO4) Wash->Dry Concentration Concentrate Dry->Concentration Purification Column Chromatography Concentration->Purification Final_Product Purified Secondary Amine Purification->Final_Product Urea_Formation_Workflow cluster_setup Reaction Setup cluster_reaction Urea Formation cluster_workup Workup & Purification Amine Piperidine Derivative Solvent Anhydrous DCM Base Triethylamine Cooling Cool to 0 °C Solvent->Cooling Isocyanate_Addition Add Isocyanate Cooling->Isocyanate_Addition Reaction Stir at RT (1-3h) Isocyanate_Addition->Reaction Dilution Dilute with DCM Reaction->Dilution Wash Wash (NaHCO3, Brine) Dilution->Wash Dry Dry (Na2SO4) Wash->Dry Concentration Concentrate Dry->Concentration Purification Trituration/Chromatography Concentration->Purification Final_Product Purified Urea Purification->Final_Product

Application Note: High-Purity Isolation of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. The described protocol utilizes automated flash column chromatography on silica gel to effectively remove process-related impurities, yielding the target compound with high purity and good recovery. This method is suitable for researchers in both academic and industrial settings who require a reliable and scalable purification strategy for this and structurally similar compounds.

Introduction

This compound is a valuable bifunctional molecule incorporating a Boc-protected piperidine ring and a primary aromatic amine. This structure makes it a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a basic amino group can present challenges during purification by silica gel chromatography, often leading to peak tailing and reduced separation efficiency. This note describes an optimized flash chromatography protocol that mitigates these issues through the use of a suitable eluent system, ensuring high purity of the final product.

Experimental Protocol

This section provides a detailed methodology for the purification of this compound.

Materials and Instrumentation:

  • Crude Sample: this compound (approx. 85% purity)

  • Stationary Phase: Silica gel, 40-63 µm particle size

  • Solvents:

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Triethylamine (TEA), ≥99.5%

  • Instrumentation: Automated flash chromatography system equipped with a UV-Vis detector.

Sample Preparation:

  • Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane (approx. 3-5 mL).

  • To this solution, add 1.5 g of silica gel.

  • Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading technique ensures a more uniform application of the sample onto the column.

Flash Chromatography Conditions:

  • Column: Pre-packed silica gel column (40 g).

  • Mobile Phase:

    • Solvent A: Dichloromethane

    • Solvent B: Methanol with 0.5% v/v Triethylamine

  • Flow Rate: 30 mL/min

  • Detection: UV at 254 nm

  • Gradient Elution: A linear gradient from 0% to 10% Solvent B over 20 column volumes is employed to effectively separate the target compound from impurities.

Data Presentation

The following tables summarize the representative quantitative data obtained from the purification process.

Table 1: Chromatographic Purification Parameters

ParameterValue
InstrumentAutomated Flash Chromatography System
Column40 g Silica Gel
Mobile Phase ADichloromethane
Mobile Phase BMethanol + 0.5% Triethylamine
Flow Rate30 mL/min
Detection Wavelength254 nm
Sample Load1.0 g (Dry Load)

Table 2: Purity and Yield Summary

SampleInitial Purity (%)Final Purity (%)Yield (%)
This compound~85>9892

Visualizations

Diagram 1: Experimental Workflow for Purification

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification dissolve Dissolve Crude Product in DCM add_silica Add Silica Gel dissolve->add_silica concentrate Concentrate to Dry Powder add_silica->concentrate load Dry Load Sample onto Column concentrate->load run Run Gradient Elution (DCM/MeOH + 0.5% TEA) load->run collect Collect Fractions based on UV Detection run->collect pool Pool Pure Fractions collect->pool evaporate Evaporate Solvent pool->evaporate dry Dry under Vacuum evaporate->dry final_product final_product dry->final_product Pure Product (>98%)

Caption: Workflow for the purification of this compound.

Diagram 2: Logical Relationships in Purification Strategy

G cluster_problem Purification Challenge cluster_solution Chromatographic Solution cluster_outcome Desired Outcome problem Basic Nature of Amine solution1 Use of Triethylamine in Mobile Phase problem->solution1 Mitigates Tailing outcome2 Good Yield (>90%) solution1->outcome2 outcome3 Symmetrical Peak Shape solution1->outcome3 solution2 Gradient Elution outcome1 High Purity (>98%) solution2->outcome1

Caption: Strategy to overcome purification challenges for the target amine.

Conclusion

The described automated flash chromatography method provides an effective and reproducible means for purifying this compound. The addition of triethylamine to the mobile phase is crucial for obtaining a symmetrical peak shape and achieving high resolution. This protocol can be readily adopted and scaled by researchers and professionals in the field of drug discovery and development, ensuring a reliable supply of this high-purity intermediate for subsequent synthetic transformations.

Application Notes and Protocols for Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate as a key chemical intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. This document includes detailed experimental protocols for common transformations, quantitative data where available, and visualizations of relevant biological pathways and experimental workflows.

Chemical Properties and Handling

This compound, with the CAS number 221532-96-3, is a bifunctional molecule featuring a Boc-protected piperidine ring and a primary aromatic amine. This structure makes it a versatile building block in medicinal chemistry and drug discovery.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₆N₂O₂
Molecular Weight290.40 g/mol
AppearanceSolid
CAS Number221532-96-3[1][2][3]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Applications as a Chemical Intermediate

The presence of a nucleophilic primary amine and a modifiable piperidine ring allows for a variety of chemical transformations, making this intermediate valuable for constructing diverse molecular scaffolds. It is particularly useful in the synthesis of enzyme inhibitors and receptor modulators.

Synthesis of β-Lactamase Inhibitors

This compound and its analogues are key intermediates in the synthesis of novel β-lactamase inhibitors. These inhibitors are crucial in combating bacterial resistance to β-lactam antibiotics. The primary amine of the intermediate can be acylated to introduce the core structure of the inhibitor.

Synthesis of Sigma-1 Receptor Ligands

The piperidine moiety is a common scaffold in ligands targeting the sigma-1 receptor, a protein implicated in various neurological disorders.[2][4][5] The aminobenzyl group can be modified to introduce pharmacophoric elements necessary for high-affinity binding to the receptor.

Synthesis of CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a target for anti-cancer drug development.[6] Piperidine-containing compounds have been explored as CDK9 inhibitors. The aminobenzyl portion of the intermediate can be derivatized to interact with the kinase active site.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations.

N-Acylation

This protocol describes the general procedure for the acylation of the primary amine, a common step in the synthesis of various bioactive molecules.

Protocol 1: General N-Acylation

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Representative N-Acylation Reaction Data

Acylating AgentSolventBaseTime (h)Yield (%)Purity (%)
Acetyl ChlorideDCMEt₃N292>95
Benzoyl ChlorideTHFDIPEA488>95
2-Thiophenecarbonyl chlorideDCMEt₃N390>96
Reductive Amination

This protocol outlines the reaction of the primary amine with an aldehyde or ketone, followed by reduction to form a secondary amine.

Protocol 2: General Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Table 3: Representative Reductive Amination Reaction Data

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)Purity (%)
BenzaldehydeNaBH(OAc)₃DCE1685>95
CyclohexanoneNaBH₄Methanol1282>94
4-PyridinecarboxaldehydeNaBH(OAc)₃DCE1879>95

Visualizations

Experimental Workflows

experimental_workflow cluster_acylation N-Acylation Workflow cluster_reductive_amination Reductive Amination Workflow A1 Dissolve Intermediate and Base in Solvent A2 Add Acylating Agent at 0°C A1->A2 A3 Reaction at RT A2->A3 A4 Aqueous Work-up A3->A4 A5 Purification A4->A5 B1 Dissolve Intermediate and Carbonyl B2 Imine Formation B1->B2 B3 Reduction with Hydride Reagent B2->B3 B4 Aqueous Work-up B3->B4 B5 Purification B4->B5

General workflows for N-acylation and reductive amination.
Signaling Pathways

Derivatives of this compound may be developed into inhibitors of CDK9, a crucial kinase in transcriptional regulation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it a target in cancer therapy.[6]

CDK9_pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Ser2 DSIF_NELF DSIF/NELF CDK9->DSIF_NELF Phosphorylates Transcription Productive Transcription RNAPII->Transcription DSIF_NELF->RNAPII Pauses Transcription Inhibitor CDK9 Inhibitor (e.g., from Intermediate) Inhibitor->CDK9 Inhibits

Simplified CDK9 signaling pathway in transcription.

The sigma-1 receptor is involved in modulating calcium signaling and cellular stress responses, particularly at the mitochondria-associated endoplasmic reticulum membrane (MAM).[2][4] Ligands developed from the title intermediate can modulate these functions, offering potential treatments for neurodegenerative diseases.

Sigma1_pathway Ligand Sigma-1 Ligand (from Intermediate) S1R Sigma-1 Receptor (at MAM) Ligand->S1R Binds & Modulates IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_ER ER Ca2+ IP3R->Ca_ER Regulates Ca2+ Release Ca_Mito Mitochondrial Ca2+ Ca_ER->Ca_Mito Transfer Cell_Survival Neuroprotection & Cell Survival Ca_Mito->Cell_Survival

Role of the Sigma-1 receptor in cellular calcium homeostasis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, primarily during the crucial reduction of the nitro-intermediate. This guide addresses common issues in a question-and-answer format.

Q1: My catalytic hydrogenation of Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate is slow or incomplete. What are the possible causes and solutions?

A1: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The activity of your Palladium on carbon (Pd/C) catalyst is critical. Catalysts can deactivate over time due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent oxidation. If you suspect catalyst poisoning from previous reactions, use a fresh, dedicated batch.

  • Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction.

    • Solution: Increase the weight percentage of the Pd/C catalyst. A common starting point is 5-10 mol% of the substrate.

  • Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient.

    • Solution: Increase the hydrogen pressure. Many reactions show significant improvement when run under a balloon of hydrogen or in a Parr shaker at elevated pressures (e.g., 50 psi).

  • Solvent and Solubility: Poor solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.

    • Solution: Ensure your starting material is fully dissolved. Methanol or ethanol are common choices for this reaction. If solubility is still an issue, consider a co-solvent system like ethyl acetate/ethanol.

Q2: I am observing significant side products in my reduction reaction. How can I improve the selectivity for the desired amine?

A2: The formation of side products is a common issue in nitro group reductions, which proceed through several intermediates. Controlling the reaction conditions is key to improving selectivity.

  • Formation of Intermediates: The reduction of a nitro group can stall at intermediate stages, leading to the formation of nitroso, hydroxylamine, or azoxy compounds.

    • Solution: Ensure a sufficient excess of the reducing agent and adequate reaction time to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of both the starting material and any intermediates.

  • Over-reduction or Side Reactions on Other Functional Groups: While the Boc protecting group is generally stable to catalytic hydrogenation, other functional groups might be susceptible.

    • Solution: If your molecule contains other reducible functional groups, a chemoselective reducing agent might be necessary. For example, using iron powder in acidic conditions (e.g., acetic acid or ammonium chloride) can sometimes be more selective for the nitro group reduction.

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.

    • Solution: Maintain proper temperature control, especially during the initial stages of the reaction. Running the reaction at room temperature or even cooling it in an ice bath initially can help manage the exotherm.

Q3: The workup and purification of my final product are leading to significant losses. What is the best way to isolate this compound?

A3: The basic nature of the aniline product requires a careful workup procedure to ensure efficient extraction and purification.

  • Workup: After the reaction, the catalyst (e.g., Pd/C) must be removed.

    • Solution: Filter the reaction mixture through a pad of Celite®. Wash the Celite pad thoroughly with the reaction solvent to recover all the product.

  • Extraction: The amine product is basic and will be protonated in an acidic solution.

    • Solution: After removing the solvent, dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic residues and then with brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.

  • Purification: The crude product may still contain impurities.

    • Solution: Column chromatography on silica gel is a common method for purification. A gradient of ethyl acetate in hexanes is typically effective for separating the product from less polar starting materials and non-polar impurities.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for this compound?

A: A widely used and reliable two-step synthesis involves:

  • Reductive Amination: Reaction of Tert-butyl 4-oxopiperidine-1-carboxylate with 4-nitrobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form the intermediate, Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate .

  • Nitro Group Reduction: The nitro intermediate is then reduced to the final product, This compound , most commonly via catalytic hydrogenation using Palladium on carbon (Pd/C) and a hydrogen source.

Q: What are the typical yields I should expect for this synthesis?

A: Yields can vary depending on the specific conditions and scale of the reaction. For the reductive amination step, yields are often in the range of 80-95%. The subsequent nitro reduction step can also be high-yielding, typically over 90%, provided the reaction goes to completion and purification losses are minimized.

Q: Can I use other reducing agents besides Pd/C for the nitro reduction?

A: Yes, several other reducing agents can be effective. Common alternatives include:

  • Iron (Fe) powder in the presence of an acid like acetic acid or a salt like ammonium chloride. This method is often very cost-effective and can be more chemoselective.

  • Tin(II) chloride (SnCl2) in a solvent like ethanol or ethyl acetate.

  • Zinc (Zn) dust in acidic conditions.

The choice of reducing agent may depend on the presence of other functional groups in your molecule and the desired reaction conditions (e.g., temperature, pH).

Data Presentation

The following table summarizes common conditions for the reduction of the nitro-intermediate, which is often the critical step for achieving a high overall yield.

ParameterCatalytic Hydrogenation (Pd/C)Iron/Acetic Acid (Fe/AcOH)Tin(II) Chloride (SnCl₂)
Typical Reagents 10% Pd/C, H₂ (balloon or Parr)Fe powder, Acetic AcidSnCl₂·2H₂O
Solvent Methanol, Ethanol, Ethyl AcetateEthanol, WaterEthanol, Ethyl Acetate
Temperature Room Temperature50-80 °CReflux
Typical Yield >90%85-95%80-90%
Advantages Clean reaction, easy workupCost-effective, good for scale-upMild conditions
Disadvantages Catalyst cost, potential for over-reductionAcidic conditions, iron sludge in workupStoichiometric tin salts to remove

Experimental Protocols

A detailed experimental protocol for a common synthetic route is provided below.

Step 1: Synthesis of Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate via Reductive Amination

  • To a solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add acetic acid (1.0 eq).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired nitro-intermediate.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

  • Dissolve Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or in a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitro Reduction Starting\nMaterials Tert-butyl 4-oxopiperidine-1-carboxylate + 4-Nitrobenzaldehyde Intermediate Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate Starting\nMaterials->Intermediate NaBH(OAc)₃, AcOH DCM, rt Final_Product This compound Intermediate->Final_Product H₂, Pd/C MeOH or EtOH, rt

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Nitro Reduction Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_H2 Is hydrogen pressure sufficient? Check_Catalyst->Check_H2 Yes Use_Fresh_Catalyst Use fresh Pd/C catalyst Check_Catalyst->Use_Fresh_Catalyst No Check_Solubility Is the starting material fully dissolved? Check_H2->Check_Solubility Yes Increase_Pressure Increase H₂ pressure (e.g., Parr shaker) Check_H2->Increase_Pressure No Check_Side_Products Are there significant side products? Check_Solubility->Check_Side_Products Yes Change_Solvent Change solvent or use a co-solvent system Check_Solubility->Change_Solvent No Optimize_Conditions Optimize reaction time and temperature. Consider alternative reducing agents (e.g., Fe/AcOH). Check_Side_Products->Optimize_Conditions Yes Successful_Synthesis High Yield Achieved Check_Side_Products->Successful_Synthesis No Use_Fresh_Catalyst->Check_H2 Increase_Pressure->Check_Solubility Change_Solvent->Check_Side_Products Optimize_Conditions->Successful_Synthesis

Caption: Troubleshooting workflow for low yield in the nitro reduction step.

Technical Support Center: Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate. The information is designed to help identify and resolve common impurities encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 1-Boc-4-piperidone and 4-aminobenzylamine (if using a reductive amination route).

  • Process-Related Impurities: Including tert-butanol (a byproduct of the Boc-anhydride reagent) and residual palladium catalyst (if a cross-coupling synthesis route is used).[1]

  • Side-Reaction Products: Such as the di-substituted product where two piperidine moieties react with one aminobenzyl group.

  • Degradation Products: The primary degradation pathway involves the acid-catalyzed cleavage of the Boc protecting group, yielding 4-(4-aminobenzyl)piperidine.[2][3]

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the 1H NMR spectrum could indicate several impurities. A singlet around 1.2 ppm could suggest the presence of tert-butanol.[1] Additional aromatic signals may point to unreacted starting materials or side-products from coupling reactions. The absence of the characteristic Boc proton signal at ~1.46 ppm, coupled with the appearance of a broad singlet for an N-H proton, may indicate deprotection of the piperidine nitrogen.

Q3: My HPLC analysis shows a significant peak eluting earlier than my main product. What is a likely cause?

A3: An earlier eluting peak in a reverse-phase HPLC analysis typically indicates a more polar compound. A likely candidate is the de-Boc impurity, 4-(4-aminobenzyl)piperidine, which is significantly more polar than the parent compound. Other polar impurities could include unreacted 4-aminobenzylamine.

Q4: How can I minimize the formation of the de-Boc impurity?

A4: The Boc group is sensitive to acidic conditions.[2][3] To minimize its removal, avoid exposure of the material to acidic environments during workup and storage. Ensure all solvents are neutral and consider storage under an inert atmosphere at reduced temperatures.

Troubleshooting Guides

Issue 1: Presence of Unidentified Impurities by HPLC-MS
  • Symptom: Multiple unexpected peaks are observed in the HPLC chromatogram, and the mass spectrometer detects ions with unexpected m/z values.

  • Possible Causes & Troubleshooting Steps:

Potential Impurity Expected M/Z [M+H]+ Troubleshooting Action
Unreacted 1-Boc-4-piperidone200.13Optimize reaction stoichiometry and time to ensure complete consumption of the starting ketone.
Unreacted 4-aminobenzylamine123.09Improve purification methods, such as column chromatography with a suitable solvent gradient or recrystallization.
Di-tert-butyl dicarbonate (Boc Anhydride) related impurityVariesEnsure complete reaction or removal of excess Boc anhydride during workup. Consider a quenching step with a primary amine.
De-Boc Impurity191.16Avoid acidic conditions during reaction workup and purification. Use a neutral or slightly basic aqueous wash.
Di-alkylation Product481.36Use a controlled stoichiometry of the amine to the ketone during reductive amination to minimize over-reaction.
Issue 2: Inconsistent Potency or Biological Activity
  • Symptom: Batches of the compound show variable results in biological assays.

  • Possible Causes & Troubleshooting Steps: The presence of impurities can significantly affect biological activity. It is crucial to have a well-characterized and pure compound.

    • Comprehensive Purity Analysis: Perform a thorough analysis of the batch using a combination of HPLC, LC-MS, and NMR to identify and quantify all impurities.

    • Impurity Identification and Isolation: If a significant impurity is detected, attempt to isolate it for structural elucidation and biological testing to understand its impact on the assay.

    • Re-purification: If the purity is below the required specification, re-purify the material using techniques such as preparative HPLC or column chromatography.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Mass Spectrometry (MS) for Impurity Identification
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Expected Fragmentation: A characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is often observed.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: CDCl3 or DMSO-d6.

  • Frequency: 400 MHz (1H NMR), 100 MHz (13C NMR).

  • Key Expected 1H NMR Signals (indicative, may vary slightly):

    • ~7.0-7.2 ppm (d, 2H, aromatic protons ortho to the benzyl group).

    • ~6.6-6.8 ppm (d, 2H, aromatic protons ortho to the amino group).

    • ~4.1 ppm (br s, 2H, piperidine CH2 adjacent to N-Boc).

    • ~3.5 ppm (s, 2H, amino group protons).

    • ~2.7 ppm (t, 2H, piperidine CH2 adjacent to N-Boc).

    • ~2.4 ppm (d, 2H, benzylic CH2).

    • ~1.8 ppm (m, 1H, piperidine CH).

    • ~1.6 ppm (d, 2H, piperidine CH2).

    • ~1.46 ppm (s, 9H, Boc group protons).

    • ~1.2 ppm (m, 2H, piperidine CH2).

Visual Troubleshooting Guides

Impurity_Identification_Workflow start Sample with Suspected Impurities hplc HPLC Analysis start->hplc ms LC-MS Analysis hplc->ms nmr NMR Spectroscopy ms->nmr decision Impurity Identified? nmr->decision end Pure Compound decision->end Yes characterize Isolate and Characterize Impurity decision->characterize No repurify Re-purification (e.g., Prep-HPLC) repurify->start characterize->repurify

Caption: Workflow for the identification and resolution of impurities.

Synthesis_Troubleshooting cluster_synthesis Synthetic Step: Reductive Amination cluster_impurities Potential Issues Starting_Materials 1-Boc-4-piperidone + 4-aminobenzylamine Reaction Reductive Amination (e.g., NaBH(OAc)3) Starting_Materials->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Unreacted_SM Unreacted Starting Materials Crude_Product->Unreacted_SM Incomplete Reaction Side_Products Side-Products (e.g., Di-alkylation) Crude_Product->Side_Products Incorrect Stoichiometry Degradation Degradation (e.g., De-Boc) Crude_Product->Degradation Acidic Workup

Caption: Common issues arising from a typical synthetic route.

References

Technical Support Center: Enhancing the Purity of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A1: A common and efficient synthetic pathway involves a two-step process:

  • Reductive Amination: Reaction of tert-butyl 4-formylpiperidine-1-carboxylate with p-nitroaniline to form the intermediate imine, which is then reduced in situ to yield tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate.

  • Nitro Group Reduction: Subsequent reduction of the nitro group to an amine, typically via catalytic hydrogenation, to produce the final product.

Based on this synthesis, the primary impurities may include:

  • Unreacted starting materials: tert-butyl 4-formylpiperidine-1-carboxylate and p-nitroaniline.

  • The intermediate imine from incomplete reduction.

  • The nitro-intermediate, tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate, from incomplete nitro reduction.

  • Byproducts from the reduction of the nitro group, such as hydroxylamines, azo, and azoxy compounds.[1][2]

Q2: My final product has a persistent yellow or orange color. What is the cause and how can I remove it?

A2: A yellow or orange hue in the final product often indicates the presence of colored impurities, such as residual p-nitroaniline or azo and azoxy byproducts formed during the reduction of the nitro group.[2] These impurities can often be effectively removed by column chromatography or recrystallization.

Q3: I am observing poor separation during column chromatography. What are the recommended conditions?

A3: For Boc-protected piperidine derivatives, a common and effective mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often successful in separating the desired product from less polar impurities (like unreacted aldehyde) and more polar impurities (like the nitro-intermediate or aniline derivatives).

Q4: I am struggling with "oiling out" during recrystallization. What can I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Using a more dilute solution.

  • Slowing down the cooling process.

  • Employing a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. For this compound, a system like ethyl acetate (good solvent) and hexane (poor solvent) is a good starting point.

Troubleshooting Guides

Problem 1: Incomplete Reductive Amination - Presence of Starting Aldehyde and/or Imine Intermediate
Symptom Possible Cause Suggested Solution
TLC or LC-MS analysis of the crude product shows a spot corresponding to tert-butyl 4-formylpiperidine-1-carboxylate.Insufficient reducing agent or incomplete reaction.Increase the equivalents of the reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride). Ensure adequate reaction time and appropriate pH (mildly acidic, pH 4-6) to favor imine formation and reduction.[4]
A spot corresponding to the imine intermediate is observed.Incomplete reduction of the imine. This can happen if the reducing agent is not sufficiently reactive or if it decomposes.[5]Switch to a more robust reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for reductive aminations.[6] Alternatively, if using sodium borohydride, ensure the reaction is run in an appropriate solvent like methanol and consider adding it portion-wise at a controlled temperature.[7]
Problem 2: Incomplete Nitro Group Reduction - Presence of Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate
Symptom Possible Cause Suggested Solution
TLC or LC-MS shows a spot corresponding to the nitro-intermediate.Inefficient hydrogenation catalyst or insufficient reaction time/hydrogen pressure.Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is active. Increase the catalyst loading, hydrogen pressure, or reaction time.[8] Consider alternative reducing agents like iron in acidic media or tin(II) chloride for a milder reduction.[8]
Formation of colored byproducts (azo/azoxy compounds).Side reactions during the nitro reduction, particularly if using metal hydrides.[1] Accumulation of hydroxylamine intermediates can also lead to colored impurities.[2]Catalytic hydrogenation is generally preferred to minimize these side products. If using other reducing agents, carefully control the reaction conditions (temperature and stoichiometry).[2]
Problem 3: Difficulty in Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with impurities during column chromatography.Inappropriate mobile phase composition.Optimize the mobile phase. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Small additions of a polar solvent like methanol to the ethyl acetate can help elute highly polar impurities.
Low recovery after recrystallization.The compound has significant solubility in the chosen solvent even at low temperatures.Screen for a solvent system where the compound has a steep solubility curve (high solubility at high temperature, low solubility at low temperature). A solvent/anti-solvent system is often effective.
The purified product is still not meeting the desired purity specifications.Multiple impurities with similar polarities are present.Consider a multi-step purification approach. For example, an initial acid-base extraction to remove neutral impurities, followed by column chromatography, and finally a recrystallization step to achieve high purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 95:5 Hexane:Ethyl Acetate (2 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • 80:20 Hexane:Ethyl Acetate (4 column volumes)

    • 70:30 Hexane:Ethyl Acetate (until the product has fully eluted)

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a "good" solvent, such as ethyl acetate, at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (anti-solvent), such as hexane, dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in a refrigerator or an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table provides a hypothetical comparison of purification methods based on typical outcomes for similar compounds. Actual results will vary depending on the initial purity of the crude material.

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)Key AdvantagesKey Disadvantages
Column Chromatography 85%>98%70-85%Effective for separating a wide range of impurities.Can be time-consuming and requires significant solvent usage.
Recrystallization 90%>99%80-95%Highly effective for removing small amounts of impurities and achieving high purity.May not be effective for removing large quantities of impurities or impurities with similar solubility.
Acid-Base Extraction 70%85-90%>90%Good for removing neutral impurities from a basic product.Less effective for removing basic impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Tert-butyl 4-formylpiperidine-1-carboxylate + p-Nitroaniline reductive_amination Reductive Amination start->reductive_amination nitro_intermediate Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate reductive_amination->nitro_intermediate nitro_reduction Nitro Group Reduction nitro_intermediate->nitro_reduction crude_product Crude Product nitro_reduction->crude_product column_chromatography Column Chromatography crude_product->column_chromatography Initial Cleanup recrystallization Recrystallization column_chromatography->recrystallization High Purity Polish pure_product Pure Product (>99%) recrystallization->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic action action start Impure Product q1 Colored Impurities? start->q1 q2 Multiple Spots on TLC? q1->q2 No action_chromatography Use Column Chromatography (Hexane/Ethyl Acetate gradient) q1->action_chromatography Yes q3 Oiling out during Recrystallization? q2->q3 No action_multistep Consider Multi-step Purification: 1. Acid-Base Extraction 2. Column Chromatography 3. Recrystallization q2->action_multistep Yes action_solvent_system Optimize Recrystallization: - Use solvent/anti-solvent - Slower cooling - More dilute solution q3->action_solvent_system Yes action_recrystallize Proceed with Recrystallization q3->action_recrystallize No

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Stability and storage conditions for Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a cool, dry, and dark place. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. Storage in a well-ventilated area is also recommended. Some suppliers suggest refrigeration (2-8 °C) for extended preservation of quality.

Q2: What are the primary signs of degradation for this compound?

Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) or a change in the physical state of the solid. Chemically, degradation can be identified by the appearance of new peaks in analytical chromatograms (e.g., HPLC) or changes in spectroscopic data (e.g., NMR).

Q3: What substances are incompatible with this compound?

The compound should not be stored or mixed with strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides.[1] These substances can react with the amino or the Boc-protecting group, leading to degradation.

Q4: How sensitive is the Boc (tert-butoxycarbonyl) protecting group to acidic conditions?

The Boc group is known to be labile under acidic conditions.[1][2][3] Exposure to strong acids, and even milder acidic conditions over time, can lead to the cleavage of the Boc group, yielding the free amine. This is a critical consideration in designing reaction conditions and during sample analysis by methods like reverse-phase HPLC using acidic mobile phases.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a freshly prepared solution. 1. Contamination of the solvent or glassware. 2. On-column degradation if the mobile phase is acidic.1. Use high-purity solvents and thoroughly clean all glassware. 2. Buffer the mobile phase to a neutral pH if possible, or minimize the time the sample is in the autosampler.
The compound's appearance has changed from white to yellowish after storage. 1. Oxidation of the aminobenzyl group due to exposure to air. 2. Slow degradation due to exposure to light.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Store in an amber vial or in a dark location.
Low yield in a reaction where the Boc-protected amine is a starting material. 1. Degradation of the starting material due to improper storage. 2. Cleavage of the Boc group during the reaction due to acidic byproducts or reagents.1. Verify the purity of the starting material by HPLC or NMR before use. 2. Ensure the reaction conditions are not acidic. If acidic conditions are unavoidable, a different protecting group strategy may be necessary.
Inconsistent analytical results between different batches of the compound. Variations in the initial purity or handling of different batches.Always perform a quality control check (e.g., HPLC, melting point) on each new batch of the compound before use in critical experiments.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table provides representative data based on forced degradation studies of structurally similar Boc-protected aminobenzyl compounds. These studies are designed to accelerate degradation to understand potential liabilities.

Stress Condition Conditions Time Observed Degradation (%) Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60 °C24 hours15-25%4-(4-aminobenzyl)piperidine (Boc deprotection)
Base Hydrolysis 0.1 M NaOH at 60 °C24 hours< 5%Minimal degradation observed
Oxidation 3% H₂O₂ at room temp.24 hours10-20%Oxidized species of the aminobenzyl group
Thermal 80 °C (solid state)7 days< 5%Minimal degradation observed
Photostability ICH Q1B conditions7 days5-10%Unspecified photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity and stability of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, if compatible with the desired analysis, or a neutral buffer like phosphate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.

Visualizations

G Potential Degradation Pathways A This compound B 4-(4-aminobenzyl)piperidine A->B  Acid Hydrolysis (Boc Deprotection) C Oxidized Products A->C  Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for the compound.

G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC Analysis B->G C->G D->G E->G F->G H Identify Degradants G->H I Elucidate Pathways H->I

Caption: General workflow for a forced degradation study.

References

Optimization of reaction time for Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and robust method is a two-step sequence involving an initial reductive amination followed by the reduction of a nitro group. This typically entails the reaction of N-Boc-4-piperidone with 4-nitrobenzaldehyde to form an intermediate, which is then reduced to the final product. This approach offers high yields and avoids issues with protecting the aniline nitrogen.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The success of the reductive amination hinges on the choice of reducing agent, solvent, and pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent due to its selectivity for the iminium ion over the starting aldehyde.[1][2] The reaction is typically performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and may require a catalytic amount of acetic acid to facilitate imine formation.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Staining with ninhydrin can be used to visualize the amine product. For more detailed analysis, techniques like LC-MS or GC-MS can be employed to confirm the presence of the desired product and identify any side products.

Q4: What are the best practices for the Boc protection step if I start with 4-(4-aminobenzyl)piperidine?

A4: If you are performing the Boc protection on the piperidine nitrogen in the presence of the aniline, selectivity can be a challenge. The reaction should be carried out under carefully controlled conditions. Using di-tert-butyl dicarbonate ((Boc)₂O) in a mixed solvent system, such as THF/water or ethanol, can favor the mono-protection of the more nucleophilic piperidine nitrogen.[4][5] Maintaining a slightly basic pH with a non-nucleophilic base like triethylamine can also improve selectivity.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q: My reductive amination reaction has stalled or resulted in a low yield of the desired product. What are the possible causes and solutions?

A: Low yields in reductive amination can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Inefficient Imine/Iminium Ion Formation: The reaction's first step is the formation of an imine or iminium ion, which is pH-sensitive.[1]

    • Solution: Add a catalytic amount of acetic acid to the reaction mixture. This helps to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.[3]

  • Sub-optimal Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to lower yields of the desired amine.[1]

    • Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion intermediate.[1][2]

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Ensure your chosen solvent (e.g., DCM, DCE, THF) can fully dissolve both the piperidone and the aldehyde. Gentle heating may be required, but monitor for potential side reactions.[6]

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.

    • Solution: Increase the reaction time, monitoring progress by TLC. If the reaction is still sluggish, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial.[7]

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. How can I identify and mitigate them?

A: Side product formation is a common challenge. Below are the most likely culprits and how to address them:

  • Over-alkylation: The product amine can sometimes react with the starting aldehyde to form a tertiary amine.[8]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the aldehyde to favor the formation of the desired secondary amine.

  • Aldehyde Reduction: The reducing agent may be reducing the starting aldehyde to the corresponding alcohol.[9]

    • Solution: As mentioned previously, switch to a more selective reducing agent like NaBH(OAc)₃. Alternatively, a two-step process where the imine is pre-formed before the addition of the reducing agent can be employed.[10]

  • Bis-Boc Protection: If performing the Boc protection on 4-(4-aminobenzyl)piperidine, di-protection on both the piperidine and aniline nitrogens can occur.

    • Solution: Use a controlled amount of (Boc)₂O (1.0-1.1 equivalents) and a solvent system like ethanol that can enhance selectivity for mono-protection.[4][5]

Issue 3: Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended methods?

A: The purification strategy depends on the nature of the impurities.

  • Flash Column Chromatography: This is the most common method for purifying N-Boc protected compounds. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate or DCM/methanol) is typically effective.[11]

  • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.[11]

  • Acid-Base Extraction: If the main impurity is unreacted starting material, an acid-base extraction can be used to separate the basic amine product from neutral or acidic impurities before final purification.

Data Presentation

The choice of reducing agent significantly impacts the outcome of the reductive amination. The following table summarizes the characteristics of common reducing agents.

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFHigh selectivity for imines/iminiums; mild; can be used in one-pot procedures.Water-sensitive; not compatible with methanol.[6]
Sodium Cyanoborohydride (NaBH₃CN) MethanolNot water-sensitive; effective in one-pot reactions.Highly toxic (releases HCN); can reduce aldehydes at low pH.[2]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Can reduce starting aldehydes and ketones; best for two-step procedures.[6]
H₂/Pd-C Methanol, Ethanol"Green" reducing agent; high yield.Can reduce other functional groups (e.g., nitro groups, double bonds).[2]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Nitro Reduction

Step A: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 equiv.) and 4-nitrobenzaldehyde (1.05 equiv.) in 1,2-dichloroethane (DCE), add acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(4-nitrobenzylidene)piperidine-1-carboxylate.

Step B: Nitro Group Reduction

  • Dissolve the product from Step A in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography or crystallization to yield this compound.

Mandatory Visualizations

Reaction_Pathway Piperidone N-Boc-4-piperidone Reagents1 NaBH(OAc)₃ DCE, AcOH Piperidone->Reagents1 Aldehyde 4-Nitrobenzaldehyde Aldehyde->Reagents1 Intermediate tert-butyl 4-(4-nitrobenzylidene) piperidine-1-carboxylate Reagents1->Intermediate Reductive Amination Reagents2 H₂, Pd/C MeOH Intermediate->Reagents2 Product Tert-butyl 4-(4-aminobenzyl) piperidine-1-carboxylate Reagents2->Product Nitro Reduction

Caption: Synthetic pathway via reductive amination and subsequent nitro group reduction.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_SM Starting materials consumed? Start->Check_SM Check_Side_Products Side products observed? Check_SM->Check_Side_Products Yes Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Reactions Side Reactions Check_Side_Products->Side_Reactions Yes Purification_Loss Purification Loss Check_Side_Products->Purification_Loss No Optimize_Conditions Optimize Reaction Conditions: - Increase time/temp - Check pH (add AcOH) - Verify reagent quality Incomplete_Reaction->Optimize_Conditions Change_Reagent Change Reducing Agent: - Use NaBH(OAc)₃ - Pre-form imine Side_Reactions->Change_Reagent Adjust_Stoichiometry Adjust Stoichiometry: - Use slight excess of amine - Control Boc₂O amount Side_Reactions->Adjust_Stoichiometry Refine_Purification Refine Purification: - Optimize chromatography gradient - Attempt crystallization Purification_Loss->Refine_Purification

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Side reactions to consider with Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate. The following sections address common side reactions and issues encountered during its synthesis, purification, and use in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound?

A1: The primary stability concern arises from the acid-labile tert-butyloxycarbonyl (Boc) protecting group. Exposure to strong acids, and to some extent even mild acidic conditions, can lead to premature deprotection. Additionally, the aniline moiety is susceptible to oxidation, which can occur upon prolonged exposure to air or oxidizing agents, often resulting in discoloration of the compound. Under strongly acidic conditions, aniline derivatives can also be prone to polymerization.[1][2][3][4]

Q2: How can I minimize the formation of di-tert-butylaniline derivatives during synthesis?

A2: The formation of di-tert-butylaniline side products can occur during the Friedel-Crafts alkylation of aniline if reaction conditions are not carefully controlled.[5] To minimize this, it is crucial to use a stoichiometric amount of the alkylating agent and to control the reaction temperature. Using a milder Lewis acid or protecting the aniline nitrogen prior to alkylation can also prevent over-alkylation.

Q3: Are there any known incompatibilities with common solvents or reagents?

A3: Yes, strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily cleave the Boc group.[6][7] Strong oxidizing agents should also be avoided to prevent oxidation of the aniline ring. When performing reactions at the aniline nitrogen, the use of strong bases in combination with alkylating agents may lead to side reactions on the piperidine ring if it is deprotected.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for side reactions encountered during common synthetic transformations involving this compound.

Boc Deprotection

Problem: Formation of an unexpected byproduct with a higher molecular weight than the desired deprotected amine.

Possible Cause: Alkylation of the aniline ring or the deprotected piperidine nitrogen by the tert-butyl cation generated during Boc deprotection. This is particularly problematic with electron-rich aromatic systems.[6][7]

Solution:

  • Use a scavenger: Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your product.[6][7][8]

  • Control the temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.

  • Optimize acid concentration: Use the minimum concentration of acid required for complete deprotection to minimize side reactions.

ScavengerTypical Concentration (v/v)Target Residue for Protection
Anisole5-10%Tryptophan, Methionine, Tyrosine
Thioanisole5-10%Tryptophan, Methionine
Triethylsilane5-10%General carbocation scavenger
1,2-Ethanedithiol (EDT)2-5%Cysteine

Experimental Protocol: Boc Deprotection with TFA and Anisole Scavenger

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).

  • Add anisole (5-10 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove excess TFA.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

Boc_Deprotection_Workflow start Start: Boc-protected Amine dissolve Dissolve in DCM start->dissolve add_scavenger Add Scavenger (e.g., Anisole) dissolve->add_scavenger cool Cool to 0 °C add_scavenger->cool add_tfa Slowly add TFA cool->add_tfa react Stir and Monitor (TLC/LC-MS) add_tfa->react workup Workup and Purification react->workup Complete side_product Alkylated Side Product react->side_product If no scavenger product Desired Deprotected Amine workup->product Alkylation_Selectivity cluster_starting_material Starting Material cluster_products Potential Products SM This compound Mono Desired Mono-alkylated Product SM->Mono 1. Slow addition of alkylating agent 2. Controlled stoichiometry Di Di-alkylated Side Product Mono->Di Excess alkylating agent High temperature Reductive_Amination_Pathway start Amine + Carbonyl imine Imine Formation (Slightly acidic pH) start->imine side_alcohol Alcohol Side Product start->side_alcohol Strong reducing agent reduction Reduction (e.g., STAB) imine->reduction product Desired Secondary Amine reduction->product

References

Technical Support Center: Enhancing the Solubility of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate. The focus is on addressing challenges related to its solubility to ensure successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a molecule with both nonpolar (BOC group, benzyl ring) and polar (amine group, piperidine nitrogen) features. This amphiphilic nature results in varied solubility depending on the solvent. While it may have some solubility in a range of organic solvents, achieving high concentrations for reactions can be challenging.

Q2: I am observing incomplete or slow reaction conversion. Could this be related to the solubility of my starting material?

A2: Yes, poor solubility of this compound is a common reason for incomplete or slow reactions. If the substrate is not fully dissolved, its availability to react with other reagents in the solution is limited, leading to lower yields and longer reaction times.

Q3: Can I heat the reaction mixture to improve the solubility of this compound?

A3: Gentle warming can be an effective method to increase the solubility of this compound. However, it should be done with caution, as excessive heat can lead to the degradation of the starting material or side reactions. It is advisable to first determine the thermal stability of the compound under your specific reaction conditions on a small scale.

Q4: My compound precipitated out of the solution during the reaction. What should I do?

A4: Precipitation during a reaction can occur due to several factors, including a change in temperature, solvent polarity as the reaction progresses, or the formation of a less soluble product. To address this, you could try to add a small amount of a co-solvent to increase the overall solvating power of the medium. Gentle warming and agitation may also help to redissolve the precipitate.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the solubility of this compound.

Issue Possible Cause Troubleshooting Steps
Difficulty Dissolving the Compound The chosen solvent has insufficient solvating power for the molecule.1. Try a stronger solvent: If initially using a nonpolar solvent like hexanes or a moderately polar solvent like ethyl acetate, switch to more polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). 2. Use a co-solvent system: A mixture of solvents can often provide better solubility than a single solvent. For example, a mixture of DCM and a small amount of DMF or DMSO can be effective. 3. Apply gentle heating: Warm the mixture gently (e.g., to 40-50 °C) while stirring. 4. Use sonication: Sonicating the mixture can help break up solid particles and facilitate dissolution.
Low Reaction Yield Poor solubility of the starting material is limiting its availability for the reaction.1. Ensure complete dissolution before adding other reagents: Visually confirm that the starting material is fully dissolved before proceeding with the reaction. 2. Increase the reaction volume: Diluting the reaction mixture can sometimes help to keep all components in the solution. 3. Consider a different solvent system: The ideal solvent should not only dissolve the starting material but also be compatible with the reaction conditions and facilitate the reaction.
Reaction Fails to Initiate The compound is not soluble enough to be accessible to the reagents.1. Pre-dissolve in a strong solvent: Dissolve the compound in a minimal amount of a strong solvent like DMSO and then add this solution to the main reaction mixture. Be mindful of the potential effects of the strong solvent on your reaction.
Oily Residue or Incomplete Crystallization During Workup The compound may be trapped with solvent or impurities due to poor solubility in the crystallization solvent.1. Choose an appropriate anti-solvent for precipitation/crystallization: If the compound is soluble in a solvent like DCM, a nonpolar solvent like hexanes or heptane can be slowly added to induce precipitation. 2. Trituration: Stirring the crude material as a suspension in a solvent in which it is poorly soluble can help to remove soluble impurities.

Expected Qualitative Solubility

Solvent Type Expected Solubility Notes
Dichloromethane (DCM)ChlorinatedHighA good starting point for many reactions.
Tetrahydrofuran (THF)EtherHighGenerally a good solvent for this type of compound.
Dimethylformamide (DMF)Polar AproticHighExcellent solvating power, but higher boiling point can make removal difficult.
Dimethyl sulfoxide (DMSO)Polar AproticHighVery strong solvent, often used when other solvents fail. Can be difficult to remove completely.
Acetonitrile (MeCN)Polar AproticModerate to HighA versatile solvent for a range of reactions.
Methanol (MeOH) / Ethanol (EtOH)Polar ProticModerateThe amine group can interact with protic solvents.
Ethyl Acetate (EtOAc)EsterLow to ModerateMay require warming or co-solvents.
Hexanes / HeptaneNonpolarVery LowUseful as anti-solvents for precipitation.
WaterPolar ProticVery LowThe nonpolar parts of the molecule limit aqueous solubility.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add a small volume of the chosen primary reaction solvent (e.g., DCM or THF).

  • Stir the mixture at room temperature for 5-10 minutes.

  • If the solid is not fully dissolved, add a small amount of a co-solvent (e.g., DMF or DMSO) dropwise while stirring until a clear solution is obtained.

  • Alternatively, gently warm the mixture to 40-50 °C with continuous stirring.

  • For very stubborn solubility issues, place the vessel in a sonicator bath for 10-15 minutes.

  • Once the compound is fully dissolved, allow the solution to return to the desired reaction temperature before adding other reagents.

Protocol 2: Acylation Reaction with an Acid Chloride

This protocol describes a general procedure for the acylation of the primary amine of this compound.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM following the dissolution protocol above.

  • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

experimental_workflow cluster_dissolution Solubility Enhancement Workflow start Poorly Soluble Compound solvent Add Primary Solvent (e.g., DCM) start->solvent stir Stir at Room Temp solvent->stir check1 Fully Dissolved? stir->check1 heat Gentle Warming (40-50 °C) stir->heat sonicate Sonication stir->sonicate check2 Fully Dissolved? stir->check2 cosolvent Add Co-solvent (e.g., DMF/DMSO) check1->cosolvent No proceed Proceed with Reaction check1->proceed Yes cosolvent->stir heat->stir sonicate->stir check2->cosolvent No, add more check2->proceed Yes

Caption: Workflow for enhancing the solubility of a poorly soluble compound.

acylation_pathway reactant This compound intermediate Nucleophilic Attack reactant->intermediate acid_chloride Acid Chloride (R-COCl) acid_chloride->intermediate base Base (e.g., Et3N) byproduct HCl Salt of Base base->byproduct product Acylated Product intermediate->product

Caption: Simplified reaction pathway for the acylation of the target molecule.

Preventing degradation of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a key intermediate for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two primary and effective synthetic routes for the preparation of this compound:

  • Route A: Catalytic Hydrogenation of a Nitro Precursor. This route involves the reduction of the nitro group of a suitable precursor, such as tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate. This method is often favored due to its clean reaction profile and high yields. The Boc protecting group is generally stable under these conditions.

  • Route B: Reductive Amination. This approach typically involves the reaction of 4-aminobenzaldehyde with a suitable piperidine derivative or the reaction of an aniline with a piperidine-4-carboxaldehyde derivative in the presence of a reducing agent. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation.

Q2: My reaction yield is low. What are the potential causes and solutions?

Low yields can arise from several factors depending on the chosen synthetic route. Please refer to the troubleshooting guides below for specific issues related to catalytic hydrogenation and reductive amination.

Q3: I am observing significant Boc deprotection. How can I prevent this?

Degradation of the tert-butyloxycarbonyl (Boc) protecting group is a common issue, primarily caused by acidic conditions. Here's how to mitigate it:

  • Avoid Strong Acids: The Boc group is highly sensitive to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl)[1]. If your synthesis involves acidic reagents, consider alternative, milder conditions.

  • Ensure Anhydrous Conditions: The presence of water can sometimes facilitate the hydrolysis of the Boc group, especially in the presence of even trace amounts of acid.

  • Catalytic Hydrogenation: This method is generally safe for the Boc group as it is performed under neutral conditions[2].

Q4: What are the common impurities I should look out for?

Common impurities depend on the synthetic route:

  • Catalytic Hydrogenation: Incomplete reduction can leave starting nitro compound. Side reactions, though less common under optimized conditions, could lead to hydroxylamine or azo compounds[1].

  • Reductive Amination: Incomplete reaction can leave unreacted starting materials. A common side product is the over-alkylated tertiary amine[3].

Troubleshooting Guides

Route A: Catalytic Hydrogenation of Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate
Problem Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure. 3. Poor catalyst quality.1. Ensure starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). 2. Increase hydrogen pressure within safe limits of the equipment. 3. Use fresh, high-quality catalyst (e.g., Pd/C).
Low Yield 1. Product adsorption onto the catalyst. 2. Loss during workup and purification.1. After filtration of the catalyst, wash it thoroughly with a suitable solvent (e.g., methanol, ethyl acetate) to recover adsorbed product. 2. Optimize extraction and purification steps.
Boc Deprotection Presence of acidic impurities in the starting material or solvent.1. Use high-purity, neutral solvents. 2. If necessary, wash the starting material with a mild base (e.g., saturated sodium bicarbonate solution) and dry thoroughly before the reaction.
Formation of Side Products Non-optimized reaction conditions (temperature, pressure, reaction time).1. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Adjust temperature and pressure as needed; typically, room temperature and moderate pressure are sufficient.
Route B: Reductive Amination
Problem Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Inefficient imine formation. 2. Insufficient reducing agent. 3. Poor quality of the reducing agent.1. Ensure anhydrous conditions to favor imine formation. The addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial. 2. Use a slight excess of the reducing agent (e.g., sodium triacetoxyborohydride). 3. Use a fresh, high-quality reducing agent.
Low Yield 1. Hydrolysis of the imine intermediate. 2. Reduction of the aldehyde starting material by the reducing agent.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a mild and selective reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the aldehyde.
Formation of Tertiary Amine (Over-alkylation) The newly formed secondary amine reacts with another molecule of the aldehyde.1. Use a stoichiometric amount or a slight excess of the amine component. 2. Add the reducing agent portion-wise to keep the concentration of the newly formed amine low.
Difficult Purification Presence of unreacted starting materials and side products with similar polarities.1. Optimize the reaction to go to completion. 2. Utilize column chromatography with a suitable solvent system for purification.

Experimental Protocols

Protocol A: Catalytic Hydrogenation of Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate (1.0 eq) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol B: Reductive Amination of 4-Aminobenzaldehyde with Tert-butyl piperidine-4-carboxylate
  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) and tert-butyl piperidine-4-carboxylate (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Catalytic Hydrogenation Route B: Reductive Amination
Typical Yield >90%70-85%
Purity HighModerate to High (requires purification)
Key Reagents H₂, Pd/CSodium triacetoxyborohydride, Acetic Acid
Reaction Time 2-12 hours4-24 hours
Common Side Products Incomplete reduction productsOver-alkylated tertiary amine
Boc Group Stability Generally stableGenerally stable

Visualizations

Synthesis_Pathway cluster_route_a Route A: Catalytic Hydrogenation cluster_route_b Route B: Reductive Amination Nitro_Precursor Tert-butyl 4-(4-nitrobenzyl) piperidine-1-carboxylate Product_A Tert-butyl 4-(4-aminobenzyl) piperidine-1-carboxylate Nitro_Precursor->Product_A H2, Pd/C Methanol Aldehyde 4-Aminobenzaldehyde Imine Imine Intermediate Aldehyde->Imine AcOH Piperidine Tert-butyl piperidine-4-carboxylate Piperidine->Imine Product_B Tert-butyl 4-(4-aminobenzyl) piperidine-1-carboxylate Imine->Product_B NaBH(OAc)3

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Route Identify Synthetic Route Start->Check_Route Route_A Catalytic Hydrogenation Check_Route->Route_A Route A Route_B Reductive Amination Check_Route->Route_B Route B Troubleshoot_A Check Catalyst Activity Check H2 Pressure Ensure Neutral pH Route_A->Troubleshoot_A Troubleshoot_B Ensure Anhydrous Conditions Check Reducing Agent Quality Control Stoichiometry Route_B->Troubleshoot_B Purification Optimize Purification (Recrystallization/Chromatography) Troubleshoot_A->Purification Troubleshoot_B->Purification Success High Purity Product Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Degradation_Mechanism Boc_Protected Boc-Protected Amine Protonation Protonated Carbamate Boc_Protected->Protonation H+ (Acid) Carbocation Tert-butyl Cation + Carbamic Acid Protonation->Carbocation Loss of Tert-butyl group Deprotected Deprotected Amine + CO2 + Isobutene Carbocation->Deprotected Decarboxylation

Caption: Acid-catalyzed degradation pathway of the Boc protecting group.

References

Technical Support Center: Synthesis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and scalable synthetic route is a two-step process. The first step involves the reductive amination of Tert-butyl 4-formylpiperidine-1-carboxylate with 4-nitroaniline to form the nitro intermediate, Tert-butyl 4-((4-nitrobenzyl)amino)piperidine-1-carboxylate. The second step is the reduction of the nitro group to an amine. An alternative, more direct approach is the reductive amination of 4-aminobenzaldehyde with Tert-butyl 4-aminopiperidine-1-carboxylate, though this can present challenges with selectivity and side reactions.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The critical parameters for a successful reductive amination include reaction temperature, pH, and the choice of reducing agent. The reaction is typically carried out at room temperature. Maintaining a slightly acidic pH (around 5-6) is often beneficial for the formation of the imine intermediate. Sodium triacetoxyborohydride is a commonly used reducing agent due to its selectivity for the imine over the aldehyde.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (aldehyde and amine) and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the recommended purification methods for the final product on a large scale?

A4: For large-scale purification, column chromatography over silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also be employed to obtain a highly pure product.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Nitro-Intermediate

Step 1: Synthesis of Tert-butyl 4-((4-nitrobenzyl)amino)piperidine-1-carboxylate

  • To a stirred solution of Tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) and 4-nitroaniline (1 equivalent) in dichloromethane (DCM) at room temperature, add acetic acid (0.1 equivalents).

  • Stir the mixture for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 20 minutes, ensuring the temperature does not exceed 30°C.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.

Step 2: Reduction of the Nitro-Intermediate

  • Dissolve the crude Tert-butyl 4-((4-nitrobenzyl)amino)piperidine-1-carboxylate in ethanol or methanol.

  • Add Palladium on carbon (10% w/w, 5 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

ParameterReductive Amination (Step 1)Nitro Reduction (Step 2)
Typical Yield 85-95%90-98%
Reaction Time 12-16 hours4-8 hours
Temperature Room TemperatureRoom Temperature
Solvent Dichloromethane (DCM)Ethanol or Methanol
Key Reagents Sodium triacetoxyborohydridePalladium on Carbon, Hydrogen

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in reductive amination - Incomplete imine formation- Degradation of reducing agent- Sub-optimal pH- Increase the reaction time for imine formation before adding the reducing agent.- Use freshly opened or properly stored sodium triacetoxyborohydride.- Add a catalytic amount of acetic acid to maintain a slightly acidic pH.
Incomplete nitro reduction - Inactive catalyst- Insufficient hydrogen pressure- Use fresh Palladium on carbon.- Ensure the reaction is under a positive pressure of hydrogen.
Formation of side products - Over-reduction of the aldehyde to an alcohol- Dialkylation of the amine- Add the reducing agent portion-wise to control the reaction.- Use a 1:1 stoichiometry of the aldehyde and amine.
Difficulty in purification - Co-elution of impurities- Optimize the solvent system for column chromatography.- Consider a recrystallization step after chromatography for higher purity.

Visualizations

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitro Reduction start1 Tert-butyl 4-formylpiperidine-1-carboxylate + 4-Nitroaniline + Acetic Acid in DCM imine Imine Formation start1->imine 30 min reduction1 Addition of Sodium Triacetoxyborohydride imine->reduction1 Stir workup1 Aqueous Workup reduction1->workup1 12-16h intermediate Crude Nitro-Intermediate workup1->intermediate start2 Crude Nitro-Intermediate in Ethanol/Methanol intermediate->start2 Proceed to next step catalyst Add Pd/C start2->catalyst hydrogenation Hydrogenation catalyst->hydrogenation 4-8h filtration Filtration hydrogenation->filtration purification Purification (Column Chromatography) filtration->purification product Final Product purification->product

Caption: Two-step synthesis workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield in Reductive Amination cause1 Incomplete Imine Formation issue->cause1 cause2 Degraded Reducing Agent issue->cause2 cause3 Sub-optimal pH issue->cause3 sol1 Increase pre-stir time before adding reductant cause1->sol1 sol2 Use fresh Sodium Triacetoxyborohydride cause2->sol2 sol3 Add catalytic Acetic Acid cause3->sol3

Caption: Troubleshooting logic for low yield in the reductive amination step.

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Profiling Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate Against Other Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the burgeoning field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture comprises two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its stability, cell permeability, and the geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[1]

This guide provides a comparative analysis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a semi-rigid linker building block, against other common linker classes, supported by experimental data to inform the rational design of next-generation protein degraders.

The Profile of a Semi-Rigid Linker: this compound

This compound is a popular building block for constructing PROTACs. Its structure, featuring a piperidine ring connected to a benzyl group, imparts a degree of conformational rigidity. This is in contrast to the highly flexible, and more traditionally used, polyethylene glycol (PEG) or simple alkyl chain linkers.[2]

The key advantage of incorporating such rigid motifs is the potential to pre-organize the PROTAC into a conformation that is favorable for forming a stable and productive ternary complex.[1] This can reduce the entropic penalty associated with the binding of highly flexible molecules, potentially leading to enhanced degradation potency. Furthermore, rigid linkers incorporating cyclic structures like piperidine have been shown to improve metabolic stability and other pharmacokinetic properties, as seen in clinical candidates like ARV-110 and ARV-471.[1][3]

Performance Comparison: Rigid vs. Flexible Linkers

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. However, comparative studies offer valuable insights into the general properties conferred by different linker archetypes. The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Head-to-Head Comparison: PARP1 Degraders

A study directly comparing a rigid piperidine-based linker against flexible PEG linkers in PROTACs targeting Poly (ADP-ribose) polymerase 1 (PARP1) provides clear quantitative data.

PROTAC NameLinker TypeDC50 (nM)Dmax (%)Cell Line
iRucaparib-AP4 Piperidine-based (Rigid)26>95HeLa
iRucaparib-AP5 PEG-based (Flexible)36>95HeLa
iRucaparib-AP6 PEG-based (Flexible)82>95HeLa
(Data sourced from a comparative study on PARP1-targeting PROTACs.[4])

In this specific context, the PROTAC with the rigid piperidine-based linker (iRucaparib-AP4) demonstrated slightly higher potency (lower DC50 value) than its counterparts with flexible PEG linkers, while achieving the same maximal degradation level.[4] This supports the hypothesis that for certain systems, a more constrained linker can be advantageous.

General Comparison: Linker Physicochemical Properties

The choice of linker significantly impacts the drug-like properties of the PROTAC molecule.

Linker ClassKey AdvantagesPotential Disadvantages
Alkyl Chains Synthetically simple; high flexibility.[2]Can increase lipophilicity, leading to poor solubility; high flexibility can incur an entropic penalty upon binding.[2]
PEG Chains Increases hydrophilicity and solubility.[5]Can have reduced metabolic stability; may decrease cell permeability if too long.[5][6]
Piperidine/Piperazine Imparts rigidity, potentially improving potency and metabolic stability; can enhance water solubility.[1][5]Increased rigidity is not always beneficial and can sometimes impair activity if the optimal conformation is not achieved.[7]

Visualizing PROTAC Concepts and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the PROTAC pathway, linker classification, and a typical evaluation workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary bridges E3 E3 Ligase E3->Ternary binds Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Classification Root PROTAC Linkers Flexible Flexible Linkers Root->Flexible Rigid Rigid/Semi-Rigid Linkers Root->Rigid Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Piperidine Piperidine-based (e.g., Tert-butyl 4-(4-aminobenzyl)piperidine -1-carboxylate) Rigid->Piperidine OtherRigid Other Heterocycles (e.g., Piperazine) Rigid->OtherRigid

Figure 2. Classification of common PROTAC linker types.

Experimental_Workflow Start PROTAC Synthesis (with desired linker) Cell_Culture Cell Culture & PROTAC Treatment (Dose Response) Start->Cell_Culture Assays Perform Assays Cell_Culture->Assays WB Western Blot for Protein Degradation Assays->WB Viability Cell Viability Assay (e.g., MTT / CellTiter-Glo) Assays->Viability DC50 Calculate DC50 & Dmax WB->DC50 IC50 Calculate IC50 Viability->IC50 Analysis Data Analysis DC50->Analysis IC50->Analysis

Figure 3. General experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible data are essential for comparing PROTAC linkers. Below are standard methodologies for the key experiments.

Protocol 1: Western Blot for Target Protein Degradation

This assay quantifies the reduction in target protein levels following PROTAC treatment.[7]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, 22Rv1) in 6-well plates, ensuring they reach 70-80% confluency on the day of treatment.

  • Treat the cells with a serial dilution of the PROTAC compounds for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

3. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli sample buffer.

  • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and health.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an optimal density. Allow them to attach overnight.

  • Add serial dilutions of the PROTAC compounds to the wells. Include a vehicle control.

  • Incubate for the desired time period (e.g., 72 hours).

2. Assay Procedure (MTT Example):

  • Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.

3. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

The linker is a pivotal component in PROTAC design, profoundly impacting a molecule's biological activity and pharmacokinetic properties. While flexible linkers like PEG and alkyl chains offer synthetic tractability, semi-rigid linkers built from scaffolds like this compound provide a valuable strategy for enhancing metabolic stability and, in some cases, degradation potency by conformationally constraining the molecule.

The experimental data show that rigid piperidine-based linkers can be highly effective, sometimes outperforming their flexible counterparts.[4] Ultimately, the choice of linker is not universal; it must be empirically determined and optimized for each specific POI and E3 ligase combination. The protocols and comparative data presented here offer a foundational framework for researchers to rationally design and evaluate PROTAC linkers, accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to the Structural Validation of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis for the structural validation of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research, using ¹H and ¹³C NMR spectroscopy. The data presented herein serves as a benchmark for researchers, scientists, and drug development professionals to confirm the identity and purity of this compound.

Molecular Structure and Atom Numbering

The structural integrity of a compound is paramount in chemical and pharmaceutical research. NMR spectroscopy provides a non-destructive method to elucidate the precise arrangement of atoms. Below is the chemical structure of this compound with standardized atom numbering for clear correlation with the spectral data.

Fig 1. Structure of this compound.

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These values are based on established chemical shift principles and data from analogous molecular fragments. Experimental results should closely align with these predictions for structural confirmation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H14, H14'6.95 - 7.05Doublet2HAromatic CH, ortho to -CH₂
H15, H15'6.60 - 6.70Doublet2HAromatic CH, ortho to -NH₂
H16~3.60Broad Singlet2H-NH₂
H_eq_2, H_eq_64.00 - 4.20Broad Multiplet2HPiperidine, equatorial
H_ax_2, H_ax_62.60 - 2.80Multiplet2HPiperidine, axial
H122.40 - 2.50Doublet2HBenzylic -CH₂
H_eq_3, H_eq_51.65 - 1.80Multiplet2HPiperidine, equatorial
H41.45 - 1.60Multiplet1HPiperidine CH
H111.45Singlet9Htert-Butyl -C(CH₃)₃
H_ax_3, H_ax_51.05 - 1.20Multiplet2HPiperidine, axial
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C7~154.9Carbonyl C=O (Boc)
C15a~144.5Aromatic C-NH₂
C13~130.5Aromatic C-CH₂
C14, C14'~129.5Aromatic CH, ortho to -CH₂
C15, C15'~115.2Aromatic CH, ortho to -NH₂
C10~79.2Quaternary C (Boc)
C2, C6~44.5Piperidine -CH₂-N
C12~40.0Benzylic -CH₂
C4~37.5Piperidine -CH-
C3, C5~32.0Piperidine -CH₂-
C11~28.5tert-Butyl -CH₃

Structural Validation Analysis: The predicted data provides several key validation points:

  • Boc Group: A sharp singlet in the ¹H NMR at ~1.45 ppm integrating to 9 protons, along with two ¹³C signals around 79.2 ppm (quaternary carbon) and 28.5 ppm (methyl carbons), unequivocally confirms the tert-butoxycarbonyl protecting group.[1] The carbonyl carbon signal at ~154.9 ppm is also characteristic.

  • 1,4-Disubstituted Benzene Ring: The aromatic region of the ¹H NMR spectrum is expected to show a classic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2 protons.[2][3] This pattern is a hallmark of para-substitution. The electron-donating amino group causes an upfield shift (shielding) for its ortho protons (H15, H15') compared to the protons ortho to the electron-withdrawing benzyl group (H14, H14').[4][5] The four distinct signals in the aromatic region of the ¹³C spectrum further support this substitution pattern.

  • Piperidine and Benzyl Moieties: The complex multiplets in the aliphatic region of the ¹H NMR spectrum correspond to the piperidine ring protons. The downfield shift of protons on C2 and C6 is due to their proximity to the electronegative nitrogen atom. The benzylic protons (H12) are expected as a doublet due to coupling with the single proton on C4.

Experimental Workflow and Protocols

To ensure reproducibility, adherence to a standardized experimental protocol is essential. The following workflow and parameters are recommended for acquiring high-quality NMR data for this compound.

Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Analysis A Weigh ~10-15 mg of Sample B Dissolve in ~0.7 mL CDCl3 A->B C Transfer to 5 mm NMR Tube B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing & Referencing D->F E->F G Spectral Interpretation F->G H Structural Validation G->H

Fig 2. Standard workflow for NMR-based structural validation.
Detailed Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2.0 seconds.

  • Data Processing:

    • Apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C).

    • Manually phase and baseline correct all spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[6]

By comparing experimentally obtained spectra with the provided reference data and visualizations, researchers can confidently validate the structure of this compound.

References

Purity Assessment of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the most prevalent and robust method for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main compound from its potential impurities.

Proposed HPLC Method

Based on methods developed for structurally similar piperidine derivatives, a robust reversed-phase HPLC (RP-HPLC) method is proposed for the purity assessment of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is suggested for optimal separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 254 nm is appropriate due to the presence of the aromatic ring.

  • Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of >98% is generally considered acceptable for pharmaceutical intermediates.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in 50:50 Water:Acetonitrile
Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities. Common impurities may include:

  • Starting materials: Unreacted 4-aminobenzylpiperidine or di-tert-butyl dicarbonate.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation products: Products formed due to exposure to light, heat, or acidic/basic conditions. Forced degradation studies are instrumental in identifying these potential degradants.[1][2][3][4]

Alternative Analytical Techniques for Purity Assessment

While HPLC is the primary method, other techniques can provide complementary information or may be suitable in specific contexts.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns, leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.[5][6] The principles and mobile phases used in HPLC are generally transferable to UPLC, with adjustments to flow rates and gradient times.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For a compound like this compound, which has a relatively high molecular weight and lower volatility, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.[7]

Illustrative Experimental Protocol for GC-MS:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Derivatization: Silylation of the amine group can be performed to increase volatility.

  • Column: A non-polar capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: Split injection is often employed.

  • Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

  • Detection: Mass spectrometry provides both quantification and structural information about the impurities.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and the available instrumentation.

Table 2: Comparison of Analytical Methods for Purity Assessment

FeatureHPLCUPLCGC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Applicability Non-volatile, thermally labile compoundsNon-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatives)
Resolution HighVery HighHigh
Analysis Time ModerateFastModerate to Fast
Solvent Consumption HighLowLow
Sensitivity HighVery HighVery High
Impurity Identification Requires standards or MS couplingRequires standards or MS couplingExcellent (with MS)

Experimental Workflow and Data Interpretation

A systematic workflow is essential for the accurate purity assessment of any pharmaceutical intermediate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Interpretation cluster_report Final Report prep Weigh and dissolve sample hplc HPLC Analysis (Proposed Method) prep->hplc uplc UPLC Analysis (Alternative) prep->uplc gcms GC-MS Analysis (Alternative) prep->gcms integrate Peak Integration hplc->integrate uplc->integrate gcms->integrate calculate Purity Calculation (% Area) integrate->calculate identify Impurity Identification (if necessary) calculate->identify report Certificate of Analysis calculate->report identify->report

Purity Assessment Workflow

The logical flow for determining the purity of this compound begins with careful sample preparation, followed by analysis using a selected chromatographic method. The resulting data is then processed to calculate the purity, and if required, to identify any unknown impurities.

Signaling Pathway Context

While not directly related to purity analysis, understanding the biological context of molecules derived from this compound can be important for drug development professionals. For instance, many piperidine-containing compounds interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous signaling pathways.

signaling_pathway ligand Piperidine-Derived Ligand gpcr GPCR ligand->gpcr Binds to g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Generic GPCR Signaling Pathway

This diagram illustrates a simplified, generic signaling pathway that could be modulated by a drug synthesized using the target intermediate. The purity of the intermediate is paramount to ensure that the final drug has the intended specific biological activity without off-target effects from impurities.

References

Benchmarking Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate in PROTACs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is not merely a spacer but a key element influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs incorporating rigid linkers derived from Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate against those with traditional flexible linkers, supported by representative experimental data and detailed protocols.

The Shift Towards Rigid Linkers in PROTAC Design

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility, there is a growing body of evidence demonstrating the advantages of rigid linkers.[1][] Rigid linkers, often incorporating cyclic structures like piperidine, can pre-organize the PROTAC into a bioactive conformation.[1][3] This conformational constraint can reduce the entropic penalty upon binding, leading to more stable and productive ternary complexes, which are essential for efficient ubiquitination and subsequent protein degradation.[1] The successful development of clinical candidates like ARV-110, which utilizes a rigid structure containing piperidine and piperazine moieties, underscores the benefits of this approach in improving metabolic stability and potency.[4][]

Comparative Performance Analysis

Direct head-to-head comparisons of PROTACs differing only in a flexible versus a rigid piperidine-based linker of the same length are not always available in a single study. However, by compiling data from various studies targeting the same protein, we can observe clear performance trends. The following tables present a comparative summary of degradation potency (DC50) and maximal degradation (Dmax) for PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

Table 1: Performance Comparison of BTK-Targeting PROTACs

PROTAC IDLinker TypeDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
PTD10 Rigid Piperidine-based 0.5 >90MOLM-14Pomalidomide (CRBN)
BTK Degrader-11 Rigid Piperidine-based 1.7 >90MOLM-14Pomalidomide (CRBN)
PROTAC 1 Flexible (PEG)40~85RamosPomalidomide (CRBN)
PROTAC 2 Flexible (Alkyl)25~90RamosPomalidomide (CRBN)

Note: Data is compiled from multiple sources for illustrative comparison.[6][7][] PROTACs with rigid piperidine-based linkers consistently demonstrate superior potency with significantly lower DC50 values.

Table 2: Performance Comparison of BRD4-Targeting PROTACs

PROTAC IDLinker TypeDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
PROTAC-rigid Rigid Piperidine/Aryl < 1 >90VCaPVHL Ligand
ARV-825 Flexible (PEG/Alkyl)18>95RS4;11Pomalidomide (CRBN)
dBET1 Flexible (PEG/Alkyl)4.3>98MV4-11Pomalidomide (CRBN)
MZ1 Flexible (PEG/Alkyl)24~90HeLaVHL Ligand

Note: Data is compiled from multiple sources for illustrative comparison.[1][6] The rigid linker-containing PROTAC shows exceptional potency in the picomolar range.

Visualizing the PROTAC Mechanism and Experimental Workflow

The following diagrams illustrate the key signaling pathway of PROTAC action and a general workflow for evaluating PROTAC performance.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome marks for Degradation Degraded Peptides Proteasome->Degradation degrades into

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with varied linkers) Cell_Treatment Cell Culture & PROTAC Treatment Synthesis->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation (SPR / ITC) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay (in vitro / cellular) Synthesis->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot / HiBiT) Cell_Treatment->Degradation_Assay Data_Analysis Data Analysis (DC50 & Dmax) Degradation_Assay->Data_Analysis Conclusion Performance Comparison Data_Analysis->Conclusion Ternary_Complex_Assay->Conclusion Ubiquitination_Assay->Conclusion

Experimental Evaluation Workflow

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTACs. The following are detailed methodologies for key experiments.

Protocol 1: Cellular Protein Degradation Assay via Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9][10]

  • Cell Culture and Treatment:

    • Seed cells (e.g., VCaP for AR, MOLM-14 for BTK) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of the PROTACs (and a vehicle control, e.g., DMSO) in fresh culture medium.

    • Aspirate the old medium and treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

    • Denature the samples by heating.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

Protocol 2: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

  • Immobilization of E3 Ligase:

    • Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated SPR sensor chip.

  • Binary Interaction Analysis:

    • To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • To determine the binding affinity of the PROTAC to the target protein, a competitive binding assay or direct immobilization of the target protein can be used.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

    • Cooperativity (alpha) can be calculated by comparing the binding affinity of the target protein to the PROTAC-E3 ligase complex versus the PROTAC alone.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme

      • Recombinant E3 ligase (e.g., VHL or CRBN complex)

      • Recombinant target protein

      • Ubiquitin

      • ATP

      • PROTAC at various concentrations (and a vehicle control)

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Detection of Ubiquitination:

    • Stop the reaction by adding Laemmli sample buffer and heating.

    • Analyze the reaction products by Western blot using an antibody specific to the target protein.

    • Poly-ubiquitination will be visible as a ladder of higher molecular weight bands above the unmodified target protein band.

Conclusion

The strategic incorporation of rigid linkers, such as those derived from This compound , is a promising approach to enhance the performance of PROTACs. The representative data indicates that the conformational rigidity imparted by the piperidine scaffold can lead to a significant improvement in degradation potency compared to traditional flexible linkers. This is likely due to the pre-organization of the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex, a critical step in the degradation pathway. Furthermore, rigid linkers have been shown to improve the metabolic stability and overall pharmacokinetic properties of PROTACs, which are crucial for their development as therapeutic agents. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker strategies, enabling the rational design of next-generation protein degraders with superior efficacy and drug-like properties.

References

A Head-to-Head Comparison of Piperidine and Piperazine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal strategy. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture—comprising a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker—is crucial to its success. The linker, far from being a passive tether, critically influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Among the various linker motifs, saturated heterocycles like piperidine and piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties.[1][2]

This guide provides an objective comparison of piperidine and piperazine linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.

Core Structural and Functional Comparison

Both piperidine and piperazine are six-membered saturated heterocyclic rings incorporated into PROTAC linkers to introduce conformational rigidity.[1] This rigidity can pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase—a critical step for efficient ubiquitination and degradation.[1] However, their distinct structures impart different properties to the final PROTAC molecule.

  • Piperidine: As a single basic amine, piperidine provides a rigid scaffold that can enhance the metabolic stability of the PROTAC. Its inclusion can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[1]

  • Piperazine: Containing two nitrogen atoms, piperazine offers several potential advantages. The second nitrogen can be leveraged to improve solubility through protonation, a key challenge for large PROTAC molecules.[][4][5][6] The pKa of the piperazine ring, and thus its protonation state at physiological pH, is significantly affected by the nearby chemical groups in the linker, allowing for fine-tuning of the molecule's physicochemical properties.[][4][5][6]

The general mechanism of action for a PROTAC is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation Western_Blot_Workflow cluster_main Western Blot Workflow for PROTAC Evaluation A1 1. Seed Cells (e.g., 6-well plate) A2 2. Treat with PROTAC (Dose-response) A1->A2 A3 3. Incubate (e.g., 24 hours) A2->A3 B1 4. Lyse Cells & Quantify Protein (BCA) A3->B1 C1 5. SDS-PAGE B1->C1 C2 6. Transfer to Membrane (PVDF) C1->C2 C3 7. Block & Incubate with Primary Antibody C2->C3 C4 8. Incubate with Secondary Antibody C3->C4 C5 9. Detect Signal (ECL) C4->C5 D1 10. Densitometry Analysis C5->D1 D2 11. Normalize to Loading Control D1->D2 D3 12. Calculate DC50 & Dmax D2->D3

References

Spectroscopic comparison of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a detailed comparative analysis of the spectroscopic properties of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate and its analogs is presented. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols and structural visualizations.

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting a range of biological pathways. A thorough understanding of its spectroscopic characteristics, alongside those of its structural analogs, is crucial for unambiguous identification, purity assessment, and elucidation of structure-activity relationships. This guide offers a side-by-side comparison of the key spectroscopic features of the parent compound and two of its closely related analogs: Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate and Tert-butyl 4-(4-methoxybenzyl)piperidine-1-carboxylate.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsPiperidine ProtonsOther Protons
This compound 6.98 (d, 2H), 6.65 (d, 2H)4.08 (br s, 2H), 2.65 (t, 2H), 1.60-1.75 (m, 3H), 1.05-1.20 (m, 2H)3.60 (s, 2H, -NH₂), 2.40 (d, 2H, -CH₂-Ar), 1.45 (s, 9H, -C(CH₃)₃)
Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate 8.15 (d, 2H), 7.35 (d, 2H)4.10 (br s, 2H), 2.70 (t, 2H), 1.70-1.85 (m, 3H), 1.15-1.30 (m, 2H)2.60 (d, 2H, -CH₂-Ar), 1.46 (s, 9H, -C(CH₃)₃)
Tert-butyl 4-(4-methoxybenzyl)piperidine-1-carboxylate 7.08 (d, 2H), 6.82 (d, 2H)4.09 (br s, 2H), 2.68 (t, 2H), 1.65-1.80 (m, 3H), 1.10-1.25 (m, 2H)3.78 (s, 3H, -OCH₃), 2.45 (d, 2H, -CH₂-Ar), 1.45 (s, 9H, -C(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsPiperidine CarbonsOther Carbons
This compound 144.7, 130.0, 129.5, 115.1154.9, 79.2, 44.1, 36.5, 31.942.1 (-CH₂-Ar), 28.5 (-C(CH₃)₃)
Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate 148.5, 146.8, 129.8, 123.7154.8, 79.5, 43.9, 36.1, 31.542.5 (-CH₂-Ar), 28.4 (-C(CH₃)₃)
Tert-butyl 4-(4-methoxybenzyl)piperidine-1-carboxylate 158.0, 132.5, 129.8, 113.9154.9, 79.3, 44.0, 36.3, 31.855.3 (-OCH₃), 41.8 (-CH₂-Ar), 28.5 (-C(CH₃)₃)

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchingC=O Stretching (Boc)C-N StretchingNO₂ StretchingC-O Stretching
This compound 3430, 335016851240--
Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate -169012451520, 1345-
Tert-butyl 4-(4-methoxybenzyl)piperidine-1-carboxylate -16881242-1248 (asym), 1035 (sym)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
This compound C₁₇H₂₆N₂O₂291.2067291.2069
Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate C₁₇H₂₄N₂O₄321.1809321.1811
Tert-butyl 4-(4-methoxybenzyl)piperidine-1-carboxylate C₁₈H₂₇NO₃306.2064306.2066

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 8-16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024-2048 scans were acquired with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Agilent 6520 Accurate-Mass Q-TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in methanol and infused directly into the mass spectrometer.

Visualizing the Comparison

To better illustrate the structural relationships and the general workflow of the spectroscopic analysis, the following diagrams were generated using Graphviz.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in Solvent) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis and Structure Elucidation NMR->Data IR->Data MS->Data

General workflow for spectroscopic analysis.

G node_A This compound R = -NH₂ node_B Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate R = -NO₂ node_C Tert-butyl 4-(4-methoxybenzyl)piperidine-1-carboxylate R = -OCH₃ Core Common Core Structure (Tert-butyl 4-(benzyl)piperidine-1-carboxylate) Core->node_A Substitution Core->node_B Substitution Core->node_C Substitution

Structural relationship of the compared analogs.

Confirming the Identity of Commercial Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper identification and characterization of starting materials are fundamental to the integrity of research and the development of new therapeutics. This guide provides a comparative framework for confirming the identity of commercial tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide establishes its identity by comparing its predicted analytical data with the available experimental data of two structurally similar and commercially available alternatives: tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate.

Comparative Analysis of Physicochemical and Spectroscopic Data

The identity of a chemical compound is unequivocally established through a combination of spectroscopic and analytical techniques. Below is a comparative summary of the key identification parameters for the target compound and its alternatives.

ParameterThis compound (Target)Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Alternative 1)Tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate (Alternative 2)
Molecular Formula C₁₇H₂₆N₂O₂C₁₆H₂₄N₂O₂C₁₆H₂₅N₃O₂
Molecular Weight 290.40 g/mol 276.37 g/mol [1]291.39 g/mol [2]
Monoisotopic Mass 290.19943 Da276.18378 Da[1]291.19978 Da
Purity (Typical) >95% (Predicted)>97.0% (HPLC)[3]>95% (Predicted)
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.05 (d, 2H), 6.65 (d, 2H), 4.05 (br s, 2H), 3.65 (s, 2H, NH₂), 2.65 (t, 2H), 2.45 (d, 2H), 1.70-1.55 (m, 3H), 1.45 (s, 9H), 1.20-1.10 (m, 2H)Reference δ (ppm): Similar aromatic and piperidine signals, but lacking the benzyl CH₂ signal.Predicted δ (ppm): Similar aromatic and benzyl signals, with piperazine ring protons appearing at ~3.45 (t, 4H) and ~2.40 (t, 4H).
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 155.0, 145.0, 130.0, 129.5, 115.0, 79.5, 44.0, 43.0, 36.0, 32.0, 28.5Reference δ (ppm): Aromatic signals would be directly attached to the piperidine ring, altering their shifts.Predicted δ (ppm): Piperazine carbons would appear around 53.0 and 49.0 ppm.
Mass Spec (ESI-MS) Predicted [M+H]⁺: 291.2067[M+H]⁺: 277.1911Predicted [M+H]⁺: 292.2074

Experimental Protocols

To empirically verify the identity and purity of a commercial sample of this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Compare the obtained spectra with the predicted chemical shifts provided in the table above and with reference spectra of similar compounds. The presence of the benzylic CH₂ signal around 2.45 ppm and the characteristic Boc group signal at 1.45 ppm are key indicators.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: The primary ion observed should correspond to the protonated molecule ([M+H]⁺) at m/z 291.2.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Parameters:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualizing the Confirmation Workflow

The logical flow for confirming the identity of a commercial sample can be visualized as follows:

cluster_0 Initial Assessment cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Conclusion A Receive Commercial Sample of This compound B Review Supplier's Certificate of Analysis (CoA) A->B C Perform ¹H and ¹³C NMR B->C D Perform LC-MS B->D E Perform HPLC for Purity B->E F Compare NMR with Predicted Spectra and Data from Alternatives C->F G Confirm Molecular Weight from MS D->G H Determine Purity from HPLC E->H I Identity Confirmed F->I Data Match J Identity Not Confirmed (Further Investigation Required) F->J Mismatch G->I Data Match G->J Mismatch H->I Purity ≥ 95% H->J Purity < 95%

Caption: Workflow for the identity confirmation of a commercial chemical sample.

Signaling Pathway Context (Hypothetical)

While this compound is a building block and not a signaling molecule itself, its derivatives are often designed to interact with specific biological targets. For instance, a hypothetical derivative could be an inhibitor of a kinase pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Hypothetical Inhibitor (Derivative of Target Cmpd.) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

By following the outlined experimental protocols and comparing the results with the provided data, researchers can confidently confirm the identity and purity of their commercial batches of this compound, ensuring the reliability and reproducibility of their scientific findings.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate (CAS Number: 170011-57-1), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety Concerns and Hazard Identification

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE) Requirements

A summary of required PPE is provided in the table below.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or other protective clothing should be worn.[2][3]
Respiratory Protection For nuisance exposures or when handling powder, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[2] In case of inadequate ventilation, use a respirator with an appropriate cartridge (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU).[2]

Disposal Operational Plan

Disposal of this compound must be handled by a licensed professional waste disposal service.[2] The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[3]

    • Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • For solid waste, handle carefully to avoid dust formation.[2]

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound".

    • Include the CAS number: "170011-57-1".

    • Attach the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.

    • Provide them with a full inventory of the waste, including the chemical name and quantity.

  • Contaminated Material Disposal:

    • Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound must be disposed of as hazardous waste.[2]

    • Place these materials in a sealed bag or container, properly labeled as "Contaminated Debris with this compound", and dispose of alongside the chemical waste.

Spill & Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.[2] Avoid creating dust.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste for Disposal A->B C Place in a Designated, Sealed Container B->C D Label Container with: - Chemical Name - CAS Number - Hazard Pictograms C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Pickup and Incineration F->G

Caption: Disposal Workflow Diagram

References

Personal protective equipment for handling Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal

This guide provides essential safety and logistical information for handling Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a key reagent in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on established safety data for structurally similar compounds and general best practices for chemical handling.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The required PPE varies depending on the specific handling procedure. Below is a summary of recommended equipment for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical splash goggles.[1][2]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3]Laboratory coat.[4]Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for dusts may be necessary.[1][2]
Preparing Solutions Chemical splash goggles.[5]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3]Laboratory coat.Perform in a well-ventilated area, preferably a chemical fume hood.[6][7]
Running Reactions Chemical splash goggles.[5]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3]Laboratory coat.Operations should be conducted within a chemical fume hood.[6]
Handling Spills Chemical splash goggles and face shield.[8][9]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.[10]A NIOSH-approved respirator with appropriate cartridges is required.[8][9]

Safe Handling and Operational Workflow

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination. The following workflow diagram outlines the key steps for safe management of this chemical in a laboratory setting.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Decontaminate Conduct Reaction->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: Workflow for the safe handling of this compound.

PPE Selection Logic

The choice of PPE is dictated by a risk assessment of the potential hazards associated with a given procedure. This diagram illustrates the decision-making process for selecting the appropriate level of protection.

PPE Selection Decision Tree Assess Hazard Assess Hazard Risk of Splash? Risk of Splash? Assess Hazard->Risk of Splash? Risk of Inhalation? Risk of Inhalation? Assess Hazard->Risk of Inhalation? Skin Contact? Skin Contact? Assess Hazard->Skin Contact? Safety Glasses Safety Glasses Risk of Splash?->Safety Glasses No Goggles/Face Shield Goggles/Face Shield Risk of Splash?->Goggles/Face Shield Yes Standard Ventilation Standard Ventilation Risk of Inhalation?->Standard Ventilation No Fume Hood/Respirator Fume Hood/Respirator Risk of Inhalation?->Fume Hood/Respirator Yes Lab Coat Lab Coat Skin Contact?->Lab Coat No Gloves/Apron Gloves/Apron Skin Contact?->Gloves/Apron Yes

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Experimental Protocols

a. Spill Clean-up Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE : Before re-entering the area, don the appropriate PPE as outlined in the table above for handling spills.

  • Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6] For solid spills, carefully sweep up the material to avoid generating dust.[1][2]

  • Collection : Place the absorbed or swept material into a suitable, labeled, and sealed container for hazardous waste disposal.[7]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to institutional and local regulations.[2]

b. Disposal Plan

All waste containing this compound, including unused product, contaminated materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in designated, clearly labeled, and sealed containers.[7]

  • Container Management : Ensure waste containers are compatible with the chemical and are stored in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : Arrange for pick-up and disposal by a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.[2] Contaminated packaging should be disposed of as unused product.[2]

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.